(R)-1-Phenylbut-3-en-2-amine hydrochloride CAS number and physicochemical properties
Executive Summary As medicinal chemistry increasingly targets complex central nervous system (CNS) pathologies, the demand for highly specific, stereopure building blocks has surged. (R)-1-Phenylbut-3-en-2-amine hydrochl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As medicinal chemistry increasingly targets complex central nervous system (CNS) pathologies, the demand for highly specific, stereopure building blocks has surged. (R)-1-Phenylbut-3-en-2-amine hydrochloride (CAS: 244092-64-6) is a premier chiral allylamine that serves a dual purpose: it is a versatile synthetic intermediate for chemical diversification and a potent pharmacophore in its own right [1]. Belonging to the vinylogous phenethylamine family, this compound exhibits documented activity as a norepinephrine-dopamine releasing agent (NDRA) [1].
This whitepaper provides an in-depth, application-focused analysis of its physicochemical properties, pharmacological mechanism, enantioselective synthesis, and the rigorous analytical protocols required to validate its optical purity.
Chemical Identity & Physicochemical Data
Understanding the baseline physicochemical properties of a chiral building block is the first step in predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt form is specifically utilized to enhance aqueous solubility and prevent the oxidative degradation commonly observed in free-base primary amines [2].
Property
Specification / Data
Chemical Name
(R)-1-Phenylbut-3-en-2-amine hydrochloride
CAS Number
244092-64-6
Molecular Formula
C₁₀H₁₃N · HCl (C₁₀H₁₄ClN)
Molecular Weight
183.68 g/mol
Appearance
Light-brown to off-white solid
Purity
≥ 95%
InChI Key
GMQARJHXPFBJRD-PPHPATTJSA-N
Storage Conditions
0–8 °C, desiccated, under inert atmosphere
Pharmacological Profile: Vinylogous Phenethylamines as NDRAs
Mechanism of Action
Standard phenethylamines (like amphetamine) consist of a phenyl ring separated from a basic amine by a two-carbon chain. (R)-1-Phenylbut-3-en-2-amine introduces a critical structural divergence: a vinylogous extension. The presence of the terminal alkene at the α-position fundamentally alters the steric bulk and the spatial trajectory of the amine lone pair.
Causality in Binding: This structural modification modulates the molecule's fit within the orthosteric binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Rather than merely blocking reuptake, the compound acts as a substrate, inducing a conformational change in the transporter that reverses the efflux direction, thereby spiking synaptic concentrations of dopamine and norepinephrine [1].
Mechanism of (R)-1-Phenylbut-3-en-2-amine as an NDRA at monoamine transporters.
Enantioselective Synthesis Methodology
When synthesizing chiral allylamines, the primary failure mode is racemization at the labile α-chiral center during oxidation or reduction steps. To circumvent this, we utilize a stereoretentive approach starting from the chiral pool. By utilizing D-phenylalanine, we inherently lock in the (R)-configuration.
Step-by-Step Protocol
Boc-Protection & Esterification: D-phenylalanine is treated with Boc-anhydride (Boc₂O) and subsequently esterified using methyl iodide and potassium carbonate to yield N-Boc-D-phenylalanine methyl ester.
Cryogenic Reduction (The Causality Step): The ester is reduced to the corresponding aldehyde using DIBAL-H. Expert Insight: This reaction MUST be performed at strictly controlled cryogenic temperatures (-78 °C) in anhydrous toluene. Failing to maintain this temperature results in over-reduction to the alcohol and subsequent epimerization of the stereocenter. The tetrahedral intermediate formed at -78 °C is stable and only collapses to the aldehyde upon aqueous quenching.
Wittig Methylenation: The crude aldehyde is immediately subjected to a Wittig reaction using methylenetriphenylphosphorane (generated in situ from methyltriphenylphosphonium bromide and NaHMDS) to form the terminal alkene.
Deprotection & Salt Formation: The Boc group is cleaved using 4M HCl in dioxane. The resulting free amine is precipitated as the hydrochloride salt using cold diethyl ether, yielding the target (R)-1-Phenylbut-3-en-2-amine hydrochloride [3].
Stereoretentive synthetic route from D-phenylalanine to the target allylamine.
Analytical Validation & Quality Control
Relying solely on optical rotation to determine enantiomeric excess (ee) is an outdated and error-prone methodology due to concentration, solvent, and temperature dependencies. To ensure absolute trustworthiness in our batches, we employ a self-validating system using Chiral Derivatizing Agents (CDAs) [1].
Mosher's Acid Derivatization Protocol
By reacting the synthesized amine with an enantiomerically pure CDA, we convert the enantiomers into diastereomers, which possess distinct physical properties and NMR chemical shifts.
Free-basing: Partition a 10 mg sample of the hydrochloride salt between saturated NaHCO₃ and dichloromethane (DCM). Extract and dry the organic layer.
Derivatization: Add 1.2 equivalents of (S)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl, Mosher's acid chloride) and triethylamine to the DCM solution. Stir at room temperature for 2 hours.
NMR Acquisition: Concentrate the mixture and dissolve in CDCl₃. Acquire a ¹⁹F NMR spectrum.
Self-Validating Analysis: ¹⁹F NMR is preferred over ¹H NMR because it provides a pristine spectrum devoid of background interference. The trifluoromethyl group of the (R,S)-diastereomer will appear at a distinct chemical shift compared to the trace (S,S)-diastereomer. The integration ratio of these two distinct fluorine singlets directly and unequivocally yields the enantiomeric excess.
Analytical workflow for determining enantiomeric excess via Mosher's amides.
References
Leiden University Scholarly Publications - Structure Kinetics Relationships and Molecular Dynamics: Synthesis of (S)-1-Phenylbut-3-en-2-amine Precursors. Available at:[Link]
Exploratory
1H NMR and 13C NMR chemical shifts for (R)-1-Phenylbut-3-en-2-amine hydrochloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (R)-1-Phenylbut-3-en-2-amine Hydrochloride Introduction (R)-1-Phenylbut-3-en-2-amine hydrochloride is a chiral amine of significant interest in...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (R)-1-Phenylbut-3-en-2-amine Hydrochloride
Introduction
(R)-1-Phenylbut-3-en-2-amine hydrochloride is a chiral amine of significant interest in synthetic chemistry and drug development due to its versatile structure, which features a phenyl ring, a vinyl group, and a stereocenter. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR chemical shifts for this compound and outlines a robust experimental protocol for their acquisition and validation. The focus is on the rationale behind the experimental choices, ensuring a self-validating and reproducible methodology.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted NMR chemical shifts for (R)-1-Phenylbut-3-en-2-amine hydrochloride. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity, anisotropy, and spin-spin coupling, as well as data from analogous structures. The actual experimental values may vary slightly depending on the solvent, concentration, and temperature.
Molecular Structure and Atom Numbering:
Caption: Molecular structure of (R)-1-Phenylbut-3-en-2-amine with atom numbering for NMR assignment.
Table 1: Predicted ¹H NMR Chemical Shifts
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Rationale
H-Ar
7.20 - 7.40
m
-
Aromatic protons of the phenyl group.
H-4a, H-4b
5.20 - 5.40
m
J(H4-H3) ≈ 10-17
Diastereotopic terminal alkene protons.
H-3
5.80 - 6.00
m
J(H3-H4), J(H3-H2)
Alkene proton coupled to H-2 and H-4 protons.
H-2
3.50 - 3.70
m
J(H2-H1), J(H2-H3)
Methine proton adjacent to the electron-withdrawing NH₃⁺ group.
H-1a, H-1b
2.90 - 3.10
m
J(H1-H2), J(H1a-H1b)
Diastereotopic methylene protons adjacent to the phenyl group.
NH₃⁺
8.50 - 9.50
br s
-
Protons of the ammonium group, often broad and solvent-dependent.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale
C-Ar (ipso)
135 - 138
Quaternary aromatic carbon attached to the aliphatic chain.
C-Ar (ortho, meta, para)
126 - 130
Aromatic carbons of the phenyl group.
C-3
133 - 136
Alkene carbon (CH).
C-4
118 - 122
Terminal alkene carbon (CH₂).
C-2
55 - 60
Carbon attached to the nitrogen (deshielded).
C-1
40 - 45
Methylene carbon adjacent to the phenyl group.
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (R)-1-Phenylbut-3-en-2-amine hydrochloride.
1. Sample Preparation:
Analyte: Weigh approximately 5-10 mg of (R)-1-Phenylbut-3-en-2-amine hydrochloride.
Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended.
Rationale: DMSO-d₆ is an excellent solvent for hydrochloride salts and will not exchange with the NH₃⁺ protons, allowing for their observation. Deuterated water (D₂O) could also be used, but would lead to the rapid exchange and disappearance of the NH₃⁺ signal.
Procedure:
Place the weighed sample into a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of DMSO-d₆.
Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.
2. NMR Spectrometer Setup and Data Acquisition:
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Relaxation Delay (d1): 2 seconds.
DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will be positive, CH₂ will be negative).
2D NMR (for structural confirmation):
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks. This will confirm the connectivity between H-1, H-2, H-3, and H-4.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms. This is essential for unambiguous assignment of the carbon signals.
Workflow for NMR Data Acquisition and Analysis:
Caption: Experimental workflow for the NMR analysis of (R)-1-Phenylbut-3-en-2-amine hydrochloride.
Structural Elucidation and Verification through 2D NMR
While 1D NMR provides the initial chemical shift and multiplicity data, 2D NMR experiments are crucial for assembling the molecular structure with confidence.
COSY Analysis: The COSY spectrum will reveal the proton-proton coupling network. Key expected correlations include:
A cross-peak between the H-1 multiplet (δ ~3.0 ppm) and the H-2 multiplet (δ ~3.6 ppm).
A cross-peak between the H-2 multiplet and the H-3 multiplet (δ ~5.9 ppm).
A cross-peak between the H-3 multiplet and the H-4 multiplet (δ ~5.3 ppm).
HSQC Analysis: The HSQC spectrum directly links each proton to the carbon it is attached to. This is the most definitive method for carbon assignment. Key expected correlations:
The aromatic proton signals (δ 7.2-7.4 ppm) will correlate with their corresponding aromatic carbon signals (δ 126-130 ppm).
The H-3 signal (δ ~5.9 ppm) will correlate with the C-3 signal (δ ~134 ppm).
The H-4 signal (δ ~5.3 ppm) will correlate with the C-4 signal (δ ~119 ppm).
The H-2 signal (δ ~3.6 ppm) will correlate with the C-2 signal (δ ~57 ppm).
The H-1 signal (δ ~3.0 ppm) will correlate with the C-1 signal (δ ~42 ppm).
By systematically applying this multi-faceted NMR approach, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, thereby confirming the chemical identity and structure of (R)-1-Phenylbut-3-en-2-amine hydrochloride.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
Foundational
Mechanism of Stereoselective Synthesis of (R)-1-Phenylbut-3-en-2-amine Hydrochloride: A Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The enantiopure chiral amine (R)-1-phenylbut-3-en-2-amine hydrochloride i...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Executive Summary
The enantiopure chiral amine (R)-1-phenylbut-3-en-2-amine hydrochloride is a highly versatile homoallylic/allylic amine building block used in the synthesis of complex peptidomimetics, irreversible enzyme inhibitors, and novel pharmacophores. Because the biological activity of these downstream targets is strictly dictated by their stereochemistry, the asymmetric construction of the C2-stereocenter is a critical quality attribute (CQA) in its synthesis.
This whitepaper critically evaluates the two predominant stereoselective methodologies for synthesizing this molecule: the Chiral Pool Synthesis (utilizing D-phenylalanine) and the Asymmetric Nucleophilic Vinylation (utilizing Ellman’s sulfinamide). As a self-validating guide, we provide mechanistic rationales, causality behind reagent selection, and a robust step-by-step protocol.
Retrosynthetic Strategies & Mechanistic Logic
The structural architecture of 1-phenylbut-3-en-2-amine presents two distinct retrosynthetic disconnections, each dictating a different mechanism of stereocontrol:
Disconnection A (C3–C4 Alkene Formation): Relies on the Chiral Pool approach. By starting with commercially available D-phenylalanine, the (R)-stereocenter is already established. The synthetic challenge lies in stereospecificity—transforming the carboxylate into a vinyl group without epimerizing the labile
α
-chiral center.
Disconnection B (C2–C3 Bond Formation): Relies on Asymmetric Vinylation . Starting from phenylacetaldehyde, an auxiliary-controlled diastereoselective addition of a vinyl organometallic reagent establishes the stereocenter de novo.
Methodology 1: The Chiral Pool Approach (Gold Standard)
The chiral pool approach is the most reliable method for bench-scale and industrial synthesis due to the absolute predictability of the stereochemical outcome, provided that epimerization is actively suppressed. As demonstrated by [1] in their synthesis of diacylglycerol lipase inhibitors, converting N-Boc-phenylalanine to the corresponding homoallylic amine is a highly robust pathway.
Causality in Experimental Choices
Reduction via Mixed Anhydride or Borane: Direct reduction of the N-Boc-D-phenylalanine is achieved using
NaBH4/I2
(which generates borane in situ) or via a mixed anhydride intermediate. This prevents the racemization that often accompanies harsh esterification protocols.
Swern Oxidation: The oxidation of N-Boc-D-phenylalaninol to N-Boc-D-phenylalaninal is performed using Swern conditions (
(COCl)2
, DMSO,
Et3N
at -78 °C). Jones oxidation is avoided because its acidic nature would cleave the Boc protecting group, while the low temperature of the Swern oxidation prevents base-catalyzed
α
-deprotonation of the resulting aldehyde.
Wittig Olefination with KHMDS: As noted in studies on the [2], standard Wittig olefination of N-protected amino aldehydes can result in 8–10% racemization if the ylide is too basic. Using Potassium hexamethyldisilazide (KHMDS) at -78 °C ensures complete, irreversible ylide formation without leaving residual nucleophilic base (like n-BuLi) that could abstract the
α
-proton.
Fig 1. Step-by-step chiral pool synthesis workflow from D-Phenylalanine.
Methodology 2: Asymmetric Vinylation via Ellman’s Sulfinamide
When isotopic labeling or non-natural derivatives are required, de novo asymmetric synthesis is preferred. This utilizes Ellman’s chiral auxiliary, tert-butanesulfinamide, to direct the nucleophilic attack of vinylmagnesium bromide onto phenylacetaldehyde.
Mechanistic Insights & Transition State Logic
Phenylacetaldehyde is notoriously unstable, prone to rapid enolization and aldol condensation. To circumvent this, the condensation with (S)-tert-butanesulfinamide is mediated by Titanium(IV) ethoxide (
Ti(OEt)4
).
Ti(OEt)4
acts dually as a potent water scavenger (driving the equilibrium) and a mild Lewis acid, activating the carbonyl without promoting enolization.
During the addition of vinylmagnesium bromide, the reaction proceeds via a rigid, chelated six-membered transition state. The magnesium ion coordinates to both the imine nitrogen and the sulfinyl oxygen. The bulky tert-butyl group forces the vinyl nucleophile to attack the Re-face of the imine, yielding the (R)-configuration with high diastereoselectivity (>95% de).
Fig 2. Stereochemical logic of Ellman's sulfinamide asymmetric vinylation.
Quantitative Data & Protocol Validation
To assist in route selection, the following table summarizes the quantitative metrics and process parameters comparing both methodologies.
Metric
Chiral Pool (D-Phe)
Ellman’s Auxiliary
Starting Material
D-Phenylalanine
Phenylacetaldehyde
Overall Yield (4 steps)
45% – 55%
60% – 70%
Enantiomeric Excess (ee)
> 98% (Stereospecific)
92% – 96% (Stereoselective)
Major Risk Factor
Epimerization at the aldehyde stage
Aldol self-condensation of aldehyde
Scalability
High (Kilogram scale)
Moderate (Cost of chiral auxiliary)
Atom Economy
Moderate (
Ph3PO
waste)
Low (Auxiliary cleavage and loss)
Detailed Experimental Protocol (Chiral Pool Method)
The following protocol outlines a self-validating system for the synthesis of (R)-1-Phenylbut-3-en-2-amine hydrochloride via the Chiral Pool route.
Step 1: Synthesis of N-Boc-D-phenylalaninol
Reaction: Dissolve N-Boc-D-phenylalanine (1.0 equiv) in anhydrous THF at 0 °C. Add N-methylmorpholine (1.1 equiv) followed by isobutyl chloroformate (1.1 equiv) dropwise to form the mixed anhydride. Stir for 30 minutes.
Reduction: Filter the precipitated salts rapidly under argon. Add the filtrate dropwise to a suspension of
NaBH4
(2.0 equiv) in water/THF at 0 °C.
Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The product alcohol will stain blue/purple with Ninhydrin only after heating with a heat gun (thermal Boc deprotection on the plate).
Step 2: Swern Oxidation to N-Boc-D-phenylalaninal
Activation: In a flame-dried flask under argon, add oxalyl chloride (1.5 equiv) to anhydrous
CH2Cl2
and cool to -78 °C. Add anhydrous DMSO (3.0 equiv) dropwise. Stir for 15 minutes.
Oxidation: Add N-Boc-D-phenylalaninol (1.0 equiv) in
CH2Cl2
dropwise. Stir for 45 minutes at -78 °C.
Quench: Add triethylamine (5.0 equiv) dropwise. Allow the reaction to warm to 0 °C over 30 minutes. Quench with saturated aqueous
NH4Cl
.
Validation: Critical Step. The aldehyde must be used immediately in the next step without column chromatography to prevent silica-catalyzed epimerization.
Step 3: Wittig Olefination
Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF at 0 °C. Add KHMDS (1.45 equiv, 1M in THF) dropwise. Stir for 1 hour to generate the bright yellow ylide. Cool the mixture to -78 °C.
Coupling: Add the crude N-Boc-D-phenylalaninal (from Step 2) in THF dropwise to the ylide at -78 °C. Stir for 2 hours, then allow to warm to room temperature.
Workup: Quench with saturated
NH4Cl
. Extract with EtOAc. Purify via flash chromatography to isolate (R)-N-Boc-1-phenylbut-3-en-2-amine.
Validation: Verify the presence of terminal alkene protons via
1H
-NMR (multiplet at ~5.8 ppm, two doublets at ~5.1 ppm). Chiral HPLC should confirm >98% ee.
Step 4: Deprotection to Hydrochloride Salt
Deprotection: Dissolve the purified carbamate in anhydrous 1,4-dioxane. Add 4M HCl in dioxane (10 equiv) at room temperature.
Isolation: Stir for 2 hours until gas evolution ceases and a white precipitate forms. Concentrate in vacuo, triturate with cold diethyl ether, and filter to yield (R)-1-phenylbut-3-en-2-amine hydrochloride as a white crystalline solid.
Conclusion
The synthesis of (R)-1-phenylbut-3-en-2-amine hydrochloride demands strict control over the C2-stereocenter. While the Ellman auxiliary route provides a powerful method for de novo asymmetric induction, the Chiral Pool approach utilizing D-phenylalanine remains the gold standard for operational simplicity, scalability, and absolute stereochemical fidelity. By employing mild Swern oxidation and low-temperature KHMDS-mediated Wittig olefination, chemists can completely suppress
α
-epimerization, ensuring the delivery of highly enantiopure material for downstream pharmaceutical applications.
References
van Rooden, E. J., et al. (2019). Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 62(17). URL:[Link]
Concellón, J. M., et al. (2008). Synthesis of Allylamines in Enantiomerically Pure Form. European Journal of Organic Chemistry / ChemInform. URL:[Link]
Exploratory
Thermodynamic Stability Profiling of (R)-1-Phenylbut-3-en-2-amine Hydrochloride in Pharmaceutical Development
Executive Summary (R)-1-Phenylbut-3-en-2-amine hydrochloride (CAS: 244092-64-6) is a critical chiral building block utilized in the stereoselective synthesis of active pharmaceutical ingredients (APIs). Because the biolo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-1-Phenylbut-3-en-2-amine hydrochloride (CAS: 244092-64-6) is a critical chiral building block utilized in the stereoselective synthesis of active pharmaceutical ingredients (APIs). Because the biological activity of many therapeutics is strictly dependent on their stereochemistry, preserving the integrity of this chiral center during isolation, storage, and formulation is paramount[1]. While converting the free base into a hydrochloride salt drastically improves its thermodynamic profile, aliphatic amine hydrochlorides are susceptible to unique degradation pathways, including thermal dissociation and pH-induced disproportionation. This technical guide establishes a causality-driven, self-validating framework for profiling the thermodynamic stability of this vital precursor.
Mechanistic Context: The Role of the Hydrochloride Salt
Structurally, (R)-1-Phenylbut-3-en-2-amine is an allylic amine. In its free base form, it is typically an oily, lipophilic liquid that is prone to volatilization, oxidative degradation, and base-catalyzed racemization (via alpha-proton abstraction).
To mitigate these risks, the amine is precipitated as a hydrochloride salt—a standard practice in the synthesis of complex therapeutics, such as irreversible diacylglycerol lipase (DAGL) inhibitors, which utilize the (S)-enantiomer of this exact scaffold[2][3]. The formation of the salt restricts molecular mobility through strong ionic interactions and hydrogen bonding within the crystal lattice, thereby imparting significant thermodynamic stability[4].
Core Pillars of Thermodynamic Stability
Evaluating the stability of (R)-1-Phenylbut-3-en-2-amine HCl requires investigating three distinct thermodynamic boundaries:
Solid-State Lattice Energy and Polymorphism
The thermodynamic stability of a crystal structure is dictated by the optimized orientation of molecules and non-covalent interactions[4]. Identifying the most thermodynamically stable polymorph is critical, as metastable forms possess higher internal energy and can undergo spontaneous, unpredictable phase transitions during scale-up, milling, or storage, altering the compound's solubility and dissolution rate.
Thermal Dissociation vs. Melting
A common analytical pitfall in pharmaceutical development is misinterpreting the thermal dissociation of an aliphatic amine salt as a true thermodynamic melt. Upon heating, amine hydrochlorides can dissociate into the free base and hydrogen chloride (HCl) gas prior to or during melting[5]. Differentiating between a reversible thermodynamic melt and irreversible thermal degradation is essential for establishing safe operating temperatures.
Solution-Phase Disproportionation and the Common-Ion Effect
In aqueous media, the thermodynamic solubility of the salt is governed by its solubility product (
Ksp
). In physiological environments like gastric fluid, which contains approximately 0.1 mol/L of endogenous chloride, the common-ion effect can severely suppress the solubility of the hydrochloride salt[6]. Furthermore, if the microenvironmental pH exceeds the
pHmax
(the pH at which the solubility of the salt equals the solubility of the free base), the salt will disproportionate, precipitating the oily free base and exposing it to racemization.
Mechanistic pathway of pH-induced disproportionation and subsequent racemization risk.
Causality-Driven Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every analytical output must be orthogonally confirmed to prevent false positives.
Protocol 1: Solid-State Thermodynamic Profiling
Objective: Determine the thermal stability boundary and identify the thermodynamically stable polymorph.
Causality: Differential Scanning Calorimetry (DSC) provides the energetics of phase transitions but cannot distinguish between melting and dissociation. Therefore, Thermogravimetric Analysis (TGA) must be run concurrently to monitor mass loss[5].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 2-5 mg of (R)-1-Phenylbut-3-en-2-amine HCl into a vented aluminum pan.
Rationale: Vented pans prevent artificial pressure buildup from potential HCl outgassing, which can skew thermal event temperatures.
TGA-DSC Co-Analysis: Heat the sample from 25°C to 250°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).
Self-Validation Check (Cyclic DSC): If an endotherm is observed without concurrent mass loss in TGA, cool the sample at 10°C/min and reheat. If the endotherm reappears at the exact same temperature, it is a reversible thermodynamic melt. If mass loss (>0.5%) coincides with the endotherm, the event is thermal dissociation, leaving the starting free base behind[5][7].
X-Ray Powder Diffraction (XRPD): Analyze the bulk powder and the post-DSC cooled mass.
Rationale: Comparing pre- and post-thermal XRPD diffractograms confirms whether the crystal lattice was preserved or if a polymorphic shift occurred.
Protocol 2: Solution-Phase Stability and Disproportionation Assessment
Objective: Determine the
pHmax
and evaluate the risk of solution-mediated racemization.
Causality: The salt must remain ionized to prevent the lipophilic free base from phase-separating. By titrating the salt and monitoring the phase boundary, we establish the safe pH operating window for downstream processing.
Step-by-Step Methodology:
Equilibrium Solubility: Suspend excess (R)-1-Phenylbut-3-en-2-amine HCl in unbuffered water and 0.1 N HCl (simulated gastric fluid). Agitate at 25°C for 24 hours.
Supernatant Analysis: Filter the suspension and quantify the dissolved amine via HPLC-UV.
Titration for
pHmax
: Slowly titrate the saturated aqueous solution with 0.1 N NaOH. Monitor the solution via a nephelometer or UV-Vis probe for the sudden onset of turbidity.
Self-Validation Check (Chiral Purity): Extract the turbid precipitate (the liberated free base) with an organic solvent (e.g., MTBE) and analyze via Chiral HPLC.
Rationale: If the enantiomeric excess (ee%) of the (R)-isomer has degraded compared to the starting material, it validates that disproportionation directly causes racemization in this specific microenvironment.
Workflow for self-validating thermodynamic stability profiling of chiral amine salts.
Quantitative Data Presentation
The following table synthesizes the expected thermodynamic and physicochemical parameters critical for the development of (R)-1-Phenylbut-3-en-2-amine hydrochloride, comparing the stabilized salt form against its free base counterpart based on established aliphatic amine principles[4][5][6].
[1] Total Synthesis Strategies Involving (R)-1-Phenylbut-3-en-2-amine Hydrochloride Precursors. Benchchem.
[2] Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors. PMC (NIH).
[3] Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors. ACS Publications.
[4] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PMC (NIH).
[6] Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review.
[5] Diclofenac Salts, Part 7: Are the Pharmaceutical Salts With Aliphatic Amines Stable?. PMC (NIH).
[7] Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow.
A Comprehensive Guide to the Spectroscopic Characterization of (R)-1-Phenylbut-3-en-2-amine Hydrochloride
Abstract: The rigorous characterization of chiral pharmaceutical intermediates is fundamental to drug development, ensuring safety, efficacy, and batch-to-batch consistency. (R)-1-Phenylbut-3-en-2-amine hydrochloride is...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The rigorous characterization of chiral pharmaceutical intermediates is fundamental to drug development, ensuring safety, efficacy, and batch-to-batch consistency. (R)-1-Phenylbut-3-en-2-amine hydrochloride is a chiral building block whose precise structural and stereochemical identity must be unequivocally confirmed. This technical guide provides an in-depth, multi-technique spectroscopic protocol for the comprehensive analysis of this compound. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD), offering not just methods, but the scientific rationale behind them. This document serves as a key resource for researchers and analytical scientists in the pharmaceutical and chemical industries.
The Analytical Imperative: A Multi-faceted Approach
The structural elucidation of a chiral amine salt like (R)-1-Phenylbut-3-en-2-amine hydrochloride cannot rely on a single analytical technique. A robust characterization is achieved by integrating data from orthogonal methods, where each technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the covalent framework (C-H backbone), FTIR identifies key functional groups and the salt form, Mass Spectrometry confirms the molecular weight and fragmentation, and Chiroptical spectroscopy validates the absolute configuration.
The following diagram illustrates the logical workflow for a comprehensive characterization.
Caption: Overall analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the atomic connectivity and chemical environment of protons and carbons. For an amine hydrochloride salt, the choice of solvent is a critical experimental parameter.
Expertise in Action: The Solvent Choice
Protic solvents like D₂O or CD₃OD can cause the labile ammonium (NH₃⁺) protons to exchange with deuterium, leading to the disappearance of their signal. While this can be a useful diagnostic tool, it prevents direct observation of the NH₃⁺ group. Aprotic polar solvents like DMSO-d₆ are often preferred as they slow this exchange, allowing the ammonium protons to be observed, typically as a broad signal. Furthermore, solvent choice can influence the chemical shifts of nearby protons due to varying hydrogen bonding and magnetic anisotropy effects.[1][2]
Experimental Protocol: NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of (R)-1-Phenylbut-3-en-2-amine hydrochloride and dissolve it in ~0.7 mL of high-purity DMSO-d₆.
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to confirm the assignment of exchangeable NH₃⁺ protons.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ carbons.
2D NMR: Acquire standard gradient-selected ¹H-¹H COSY and ¹H-¹³C HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.
Predicted ¹H NMR Spectral Data
The protonation of the amine to an ammonium salt causes a downfield shift for protons on or near the nitrogen atom (α- and β-protons) due to the inductive effect of the positive charge.
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constants (Hz)
Rationale & Notes
Phenyl-H (Ar-H)
7.2 - 7.4
Multiplet (m)
-
Protons of the monosubstituted benzene ring.
Vinyl-H (CH =CH₂)
5.8 - 6.0
ddd
J ≈ 17, 10, 7
Complex splitting due to coupling with the geminal and two cis/trans vicinal protons.
Vinyl-H (CH=CH ₂)
5.0 - 5.3
Multiplet (m)
-
Two diastereotopic terminal alkene protons, showing geminal and vicinal coupling.
Methine-H (C₆H₅-CH )
~3.5 - 3.8
Multiplet (m)
-
Benzylic proton, deshielded by the phenyl ring and the adjacent ammonium group.
Methylene-H (CH ₂-CH)
~2.5 - 2.8
Multiplet (m)
-
Allylic protons, adjacent to the chiral center. They are diastereotopic and will appear as a complex multiplet.
Ammonium-H (NH ₃⁺)
8.5 - 9.5
Broad singlet (br s)
-
Acidic protons, signal is typically broad due to quadrupolar relaxation and chemical exchange. Will disappear upon D₂O addition.[3]
Predicted ¹³C NMR Spectral Data
Carbon Assignment
Predicted δ (ppm)
Rationale & Notes
Phenyl C (quaternary)
138 - 142
The carbon atom of the phenyl ring attached to the alkyl chain.
Phenyl C (CH)
126 - 130
Aromatic carbons, typically three signals are expected due to symmetry.
Vinyl C (C H=CH₂)
135 - 140
The internal carbon of the vinyl group.
Vinyl C (CH=C H₂)
115 - 120
The terminal carbon of the vinyl group.
Methine C (C₆H₅-C H)
~55 - 60
Chiral carbon attached to the nitrogen. Its chemical shift is significantly influenced by the protonated amine.
Methylene C (C H₂-CH)
~40 - 45
The allylic carbon.
2D NMR for Unambiguous Assignment
A ¹H-¹H COSY spectrum is invaluable for confirming the spin systems. The diagram below illustrates the expected key correlations.
Caption: Expected key correlations in a ¹H-¹H COSY spectrum.
An HSQC spectrum will correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In this case, it is particularly useful for confirming the presence of the ammonium salt, the aromatic ring, and the vinyl group.
The spectrum of an amine salt is distinctly different from its free-base form. The most prominent feature is the appearance of a very broad and strong absorption band for the N-H stretching of the ammonium (NH₃⁺) group, typically spanning from 3200 to 2800 cm⁻¹.[4] This broad envelope often overlaps with the C-H stretching vibrations.[4]
Experimental Protocol: FTIR Analysis
Instrumentation: Use a standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: Place a small amount of the solid (R)-1-Phenylbut-3-en-2-amine hydrochloride powder directly onto the ATR crystal.
Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Key Infrared Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Vibrational Assignment
Rationale
~3080-3030
Medium
Aromatic & Vinylic C-H stretch
Stretching of sp² C-H bonds.
~3200-2800
Strong, Broad
NH₃⁺ stretch
Characteristic broad envelope for an ammonium salt, a key diagnostic peak.[4]
~2980-2900
Medium-Weak
Aliphatic C-H stretch
Often appear as shoulders on the broad NH₃⁺ band.[4]
~1640
Medium
C=C stretch (alkene)
Confirms the presence of the vinyl group.
~1600-1560
Medium
NH₃⁺ asymmetric bend
Another key indicator of the ammonium salt form.[5]
~1580, 1490, 1450
Medium-Strong
C=C stretch (aromatic)
Characteristic absorptions for the phenyl ring.
~990, 915
Strong
=C-H bend (out-of-plane)
Bending vibrations for the terminal vinyl group.
~750, 700
Strong
Ar-H bend (out-of-plane)
Bending vibration characteristic of a monosubstituted benzene ring.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight and, through fragmentation, further structural information. For a pre-charged salt like this, Electrospray Ionization (ESI) in positive mode is the ideal technique.
Expertise in Action: Analyzing a Salt
It is important to note that MS will not detect the intact hydrochloride salt. In the ESI source, the salt dissociates, and the protonated free amine, [(R)-1-Phenylbut-3-en-2-amine + H]⁺, is the species that is detected. Therefore, the expected mass-to-charge ratio (m/z) will correspond to the molecular weight of the free amine (C₁₀H₁₃N) plus the mass of a proton.
Experimental Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) using an ESI source operating in positive ion mode.
Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500.
Tandem MS (MS/MS): Select the molecular ion peak for collision-induced dissociation (CID) to observe characteristic fragment ions.
Predicted Mass Spectrometry Data
Free Amine (C₁₀H₁₃N) Exact Mass: 147.1048
Protonated Molecule [M+H]⁺ Exact Mass: 148.1126
m/z (Predicted)
Assignment
Notes
148.1126
[M+H]⁺
The protonated molecular ion of the free amine. High-resolution measurement should confirm the elemental formula C₁₀H₁₄N⁺.
131.0861
[M+H - NH₃]⁺
Loss of ammonia from the protonated molecule.
91.0548
[C₇H₇]⁺
Tropylium ion, a very common and stable fragment resulting from benzylic cleavage.
While NMR, IR, and MS confirm the structure, they are inherently insensitive to stereochemistry. Chiroptical techniques, such as Circular Dichroism (CD), are essential for confirming the absolute configuration of the chiral center.[6] CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[6]
The phenyl ring acts as a chromophore. The spatial arrangement of the rest of the molecule around this chromophore dictates the sign and intensity of the observed Cotton effects in the CD spectrum. This experimental spectrum can often be correlated with spectra predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations to provide a high degree of confidence in the assignment of the (R) configuration.[7][8]
Experimental Protocol: CD Analysis
Sample Preparation: Prepare a solution of the compound in a transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Instrumentation: Use a calibrated CD spectrometer.
Acquisition: Scan the sample from ~300 nm to ~190 nm in a quartz cuvette with a suitable path length (e.g., 1 mm).
Data Processing: Subtract the spectrum of the solvent blank. The data is typically reported in units of molar ellipticity [θ].
Expected Spectral Features
For a phenylalkylamine, one would expect to observe Cotton effects in the 250-270 nm region (¹Lₑ band) and potentially stronger effects below 230 nm (¹Lₐ band) corresponding to the electronic transitions of the benzene chromophore. The sign of these Cotton effects (positive or negative) is directly related to the absolute configuration of the stereocenter. A positive Cotton effect for the (R)-enantiomer and a negative one for the (S)-enantiomer (or vice-versa) would be expected, providing the definitive confirmation of stereochemistry.[9]
Conclusion: A Synthesis of Evidence
The comprehensive characterization of (R)-1-Phenylbut-3-en-2-amine hydrochloride is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal spectroscopic techniques.
NMR Spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework and confirms proton and carbon environments.
FTIR Spectroscopy rapidly verifies the presence of key functional groups and, crucially, confirms the ammonium salt form.
Mass Spectrometry provides the exact molecular weight of the parent amine, confirming its elemental composition.
Circular Dichroism offers the final, critical piece of evidence, confirming the absolute configuration at the chiral center.
Together, these methods provide a self-validating system that ensures the identity, purity, and stereochemical integrity of the molecule, meeting the rigorous standards required in pharmaceutical development and scientific research.
The (R)-1-Phenylbut-3-en-2-amine Scaffold: Biological Activity, Covalent Inhibition Mechanisms, and Toxicity Profile
Executive Summary (R)-1-Phenylbut-3-en-2-amine and its derivatives represent a highly versatile class of chiral homoallylic amines that have become foundational in modern targeted drug discovery. Serving primarily as a p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-1-Phenylbut-3-en-2-amine and its derivatives represent a highly versatile class of chiral homoallylic amines that have become foundational in modern targeted drug discovery. Serving primarily as a pharmacophore backbone, this scaffold is instrumental in the design of mechanism-based covalent inhibitors targeting both human serine hydrolases and viral cysteine proteases. This technical guide provides an in-depth analysis of the compound's structural utility, biological activity, kinetic evaluation methodologies, and safety profile, designed for drug development professionals.
Chemical Identity and Structural Utility
(R)-1-Phenylbut-3-en-2-amine (CAS: 244092-64-6 for the hydrochloride salt) is characterized by a chiral
α
-amine adjacent to a terminal vinyl group. This unique structural topology offers two distinct advantages in medicinal chemistry:
Stereochemical Targeting: The chiral center dictates the spatial orientation of the inhibitor within the hydrophobic pockets of target enzymes, directly governing the reversible binding affinity (
KI
)[1].
Synthetic Versatility: The primary amine serves as an ideal attachment point for electrophilic "warheads" (e.g., ureas, amides), while the terminal alkene allows for downstream functionalization, such as cross-metathesis or oxidation to form Michael acceptors[2].
Biological Activity & Pharmacological Targets
Serine Hydrolase Inhibition (DAGL
α
)
Serine hydrolases, particularly diacylglycerol lipase alpha (DAGL
α
), are critical targets for modulating the endocannabinoid system in neurological diseases[3]. Derivatives of (R)-1-phenylbut-3-en-2-amine are frequently functionalized into triazole ureas (e.g., DH376 analogs) to act as irreversible inhibitors[4].
Mechanism of Action: The urea linkage acts as a pseudo-substrate. The catalytic serine of DAGL
α
performs a nucleophilic attack on the carbonyl carbon of the inhibitor. This reaction expels the triazole leaving group and forms a stable, covalently bound carbamate adduct, permanently inactivating the enzyme[3]. Crucially, molecular dynamics simulations reveal that the overall reactivity and potency of these inhibitors are driven more by the spatial orientation of the nitrogen atoms in the heterocyclic core than by the
pKa
of the leaving group[1].
Cysteine Protease Inhibition (Chikungunya nsP2)
Beyond human enzymes, the scaffold is highly effective in antiviral drug design. By converting the amine into a
β
-amidomethyl vinyl sulfone, researchers have developed potent, broad-spectrum inhibitors against the Chikungunya virus (CHIKV) nsP2 cysteine protease[5].
Mechanism of Action: The vinyl sulfone moiety functions as a highly tuned Michael acceptor. The catalytic cysteine of the viral protease undergoes a conjugate addition to the double bond, resulting in irreversible covalent modification that halts viral replication[2].
Toxicity Profile and Safety Guidelines
As an unformulated active pharmaceutical intermediate (API), (R)-1-phenylbut-3-en-2-amine hydrochloride presents significant occupational hazards that require strict laboratory controls. Regulatory notifications classify the substance under Acute Toxicity Category 4 across all primary exposure routes[6].
Hazard Mitigation: Handling requires a certified chemical fume hood, nitrile gloves (double-gloving recommended due to dermal toxicity), and safety goggles to prevent severe eye irritation.
Table 1: GHS Hazard Classification
Hazard Class
Category
GHS Statement
Description
Acute Toxicity (Oral)
4
H302
Harmful if swallowed.
Acute Toxicity (Dermal)
4
H312
Harmful in contact with skin.
Acute Toxicity (Inhalation)
4
H332
Harmful if inhaled.
Skin Corrosion/Irritation
2
H315
Causes skin irritation.
Eye Damage/Irritation
2
H319
Causes serious eye irritation.
Experimental Methodologies
Protocol 1: Synthesis of Covalent Triazole Urea Inhibitors
This protocol outlines the functionalization of the amine scaffold into a reactive triazole urea.
Intermediate Generation: Dissolve the secondary amine derivative of (R)-1-phenylbut-3-en-2-amine in anhydrous dichloromethane (DCM). Add triphosgene in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C.
Causality: Triphosgene is utilized as a safer, solid alternative to phosgene gas. It efficiently generates the highly reactive carbamoyl chloride intermediate required for coupling without the extreme inhalation risks of gaseous phosgene[4].
Warhead Coupling: Introduce the selected diphenyl azole (e.g., 1,2,3-triazole derivative) to the reaction mixture and allow it to warm to room temperature.
Purification: Quench the reaction with saturated aqueous
NH4Cl
, extract with ethyl acetate, and purify via flash column chromatography to isolate the final covalent inhibitor[3].
Protocol 2: Kinetic Evaluation of Irreversible Inhibition
Standard
IC50
values are inherently time-dependent for covalent inhibitors. Therefore, evaluating the pseudo-first-order inactivation rate (
kinact/KI
) is mandatory for accurate potency assessment.
Pre-incubation (Time-Course): Pre-incubate recombinant target enzyme (e.g., DAGL
α
) with varying concentrations of the inhibitor in assay buffer (HEPES pH 7.4) for distinct time intervals (e.g., 0, 15, 30, 60 minutes).
Causality: Covalent inhibition is a two-step process: initial reversible binding (
KI
) followed by irreversible bond formation (
kinact
). Time-dependent pre-incubation isolates the rate of the covalent bond formation, providing a true measure of drug efficacy[1].
Substrate Addition: Initiate the enzymatic reaction by adding the surrogate chromogenic substrate, para-nitrophenolbutyrate (PNPB)[4].
Spectrophotometric Detection: Monitor the continuous release of para-nitrophenolate by measuring absorbance at 405 nm.
Data Validation: Calculate the observed rate constant (
kobs
) from the progress curves. Plot
kobs
versus inhibitor concentration using non-linear regression to determine
kinact
and
KI
[1].
Data Visualization & Quantitative Summaries
Table 2: Kinetic Parameters of Representative Triazole Urea Derivatives
Data illustrates the kinetic relationship of DH376-based derivatives synthesized from the homoallylic amine scaffold[1].
Compound
pIC50
Reversible Affinity (
KI
, nM)
Inactivation Rate (
kinact
,
min−1
)
Derivative 1
8.52 ± 0.27
10.4 ± 2.0
0.22 ± 0.03
Derivative 2
8.42 ± 0.28
339 ± 55
0.32 ± 0.04
Derivative 3
5.47 ± 0.07
13770 ± 910
0.075 ± 0.005
Derivative 4
6.68 ± 0.41
10800 ± 910
0.080 ± 0.005
Diagram 1: Mechanism of Covalent Inhibition
Caption: Kinetic model of irreversible covalent inhibition by functionalized derivatives.
Diagram 2: Experimental Workflow for Kinetic Assay
Caption: Workflow for determining inactivation kinetics using the PNPB biochemical assay.
Protocol for the asymmetric synthesis of (R)-1-Phenylbut-3-en-2-amine hydrochloride
Protocol for the Asymmetric Synthesis of (R)-1-Phenylbut-3-en-2-amine Hydrochloride Executive Summary (R)-1-Phenylbut-3-en-2-amine hydrochloride is a highly valuable chiral allylic amine building block, frequently utiliz...
Author: BenchChem Technical Support Team. Date: April 2026
Protocol for the Asymmetric Synthesis of (R)-1-Phenylbut-3-en-2-amine Hydrochloride
Executive Summary
(R)-1-Phenylbut-3-en-2-amine hydrochloride is a highly valuable chiral allylic amine building block, frequently utilized in the synthesis of central nervous system (CNS) pharmacotherapies and mechanism-based serine hydrolase inhibitors, such as diacylglycerol lipase (DAGL) inhibitors[1]. This application note details a robust, four-step "chiral pool" synthetic protocol starting from commercially available N-Boc-D-phenylalanine. By leveraging a Weinreb amide intermediate and a controlled Wittig olefination, this route ensures the strict preservation of the C2 stereocenter, delivering the target compound with high enantiomeric purity (>97% ee) and excellent overall yield.
Mechanistic Rationale & Causality (E-E-A-T)
A successful asymmetric synthesis relies on the predictable control of reactive intermediates. The selection of this specific four-step pathway is governed by the following mechanistic principles:
Stereocenter Establishment via Chiral Pool: Rather than relying on asymmetric catalysis (which often requires expensive chiral ligands and extensive optimization), starting from N-Boc-D-phenylalanine intrinsically sets the absolute (R)-configuration from step one[1].
Prevention of Over-Reduction (The Weinreb Amide): Direct reduction of a carboxylic acid or standard ester to an aldehyde is notoriously prone to over-reduction, yielding a primary alcohol. Converting the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) solves this issue. Upon treatment with a hydride source (e.g., LiAlH4), a stable five-membered metal-chelate intermediate is formed. This chelate prevents further hydride attack and only collapses to release the desired N-Boc-D-phenylalaninal during the aqueous acidic quench[1].
Configurational Stability During Olefination: α-Chiral aldehydes are highly susceptible to base-catalyzed enolization, which leads to racemization. To mitigate this, the Wittig olefination is performed using a non-stabilized ylide (methylenetriphenylphosphorane) at low temperatures (-78 °C). The rapid kinetics of the oxaphosphetane formation outcompete the enolization pathway, ensuring the sensitive chiral center of N-Boc-D-phenylalaninal is preserved without racemization ()[2].
Salt Formation for Stability: Free allylic amines are prone to oxidative degradation and polymerization. Deprotection of the Boc group using anhydrous HCl in dioxane directly precipitates the product as a stable hydrochloride salt, driving the reaction to completion and simplifying isolation via vacuum filtration[1].
Workflow Visualization
Figure 1: Four-step asymmetric synthesis workflow from N-Boc-D-phenylalanine to the target HCl salt.
Quantitative Data Summary
Step
Transformation
Key Reagents
Equivalents
Temp (°C)
Time (h)
Expected Yield
1
Amidation
N,O-dimethylhydroxylamine·HCl, EDCI
1.1
0 to 20
12.0
92%
2
Reduction
LiAlH4 (1.0 M in THF)
1.2
0
0.5
95%
3
Wittig Olefination
Ph3PCH3Br, tBuOK
1.5 / 1.4
-78 to 20
4.0
85%
4
Boc Deprotection
4M HCl in Dioxane
Excess
20
2.0
>98%
Step-by-Step Experimental Protocol
Self-Validation Note: Prior to advancing to the next step, ensure complete consumption of the starting material via TLC (visualized with Ninhydrin or UV).
Step 1: Synthesis of tert-Butyl (R)-(1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
Charge a flame-dried round-bottom flask with N-Boc-D-phenylalanine (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and 4-methylmorpholine (NMM) (1.1 eq). Cool the mixture to 0 °C using an ice bath[1].
Add EDCI·HCl (1.1 eq) in three equal portions over 15 minutes to control the exotherm[1].
Allow the reaction to warm to room temperature (RT) and stir overnight.
Workup: Wash the organic layer sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude Weinreb amide is typically pure enough (>95%) for direct use in the next step.
Step 2: Reduction to N-Boc-D-Phenylalaninal
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere and cool to 0 °C.
Slowly add a solution of LiAlH4 (1.0 M in THF, 1.2 eq) dropwise over 15 minutes.
Stir at 0 °C for exactly 30 minutes. (Causality check: Extended reaction times or higher temperatures increase the risk of over-reduction to the alcohol or epimerization of the chiral center).
Workup: Carefully quench the reaction at 0 °C by the dropwise addition of 1M aqueous KHSO4 until gas evolution ceases and the pH reaches ~3. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, and concentrate. Use the resulting aldehyde immediately in Step 3 to prevent degradation[1].
Step 3: Wittig Olefination to (R)-N-Boc-1-phenylbut-3-en-2-amine
In a separate flame-dried flask, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.2 M) and cool to 0 °C.
Add potassium tert-butoxide (tBuOK, 1.4 eq) portion-wise. Stir the resulting bright yellow ylide solution for 30 minutes at 0 °C[1].
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
Dissolve the N-Boc-D-phenylalaninal from Step 2 in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to RT over 3 hours.
Workup: Quench with saturated aqueous NH4Cl. Extract with diethyl ether. Dry the organic phase (MgSO4) and concentrate. Purify the crude product via flash column chromatography (Hexanes/EtOAc) to isolate the pure terminal alkene[2].
Step 4: Deprotection to (R)-1-Phenylbut-3-en-2-amine Hydrochloride
Dissolve the purified (R)-N-Boc-1-phenylbut-3-en-2-amine in a minimal volume of anhydrous diethyl ether or methanol[1].
Add 4M HCl in dioxane (10.0 eq). Stir at RT for 2 hours.
Workup: The hydrochloride salt will precipitate as a white/light-brown solid[3]. Add additional cold diethyl ether to maximize precipitation.
Collect the solid via vacuum filtration on a Büchner funnel. Wash the filter cake with cold diethyl ether and dry under high vacuum to afford the final (R)-1-Phenylbut-3-en-2-amine hydrochloride[1].
Analytical & Validation Criteria
1H NMR (400 MHz, CD3OD): Validation is confirmed by the disappearance of the Boc tert-butyl singlet (~1.4 ppm). The terminal alkene protons should appear as a distinct multiplet at ~5.8-6.0 ppm (internal vinyl proton) and two doublets/multiplets at ~5.2-5.4 ppm (terminal geminal protons).
Chiral HPLC: To validate the enantiomeric purity, the free base can be analyzed using a chiral stationary phase (e.g., Chiralcel OD-H). The expected enantiomeric ratio (e.r.) is >97:3, confirming that the stereocenter was successfully preserved during the Weinreb reduction and Wittig olefination ()[1].
References
Title: Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors
Source: ACS Chemical Biology / National Institutes of Health (NIH)
URL: [Link]
Title: Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides
Source: Journal of the American Chemical Society / National Institutes of Health (NIH)
URL: [Link]
Application Note: (R)-1-Phenylbut-3-en-2-amine Hydrochloride as a Chiral Building Block for Nitrogen Heterocycles in Drug Discovery
Executive Summary The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical chemistry, as the biological activity, safety, and target-binding affinity of many drugs are highly dependent on...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical chemistry, as the biological activity, safety, and target-binding affinity of many drugs are highly dependent on their stereochemistry[1]. (R)-1-Phenylbut-3-en-2-amine hydrochloride (CAS: 244092-64-6) is a highly versatile chiral homoallylic amine building block. It provides an essential structural foundation for synthesizing complex nitrogen-containing heterocycles, such as piperidines and pyrrolidines, which are ubiquitous in natural products and active pharmaceutical ingredients (APIs)[2].
This application note details the mechanistic rationale, quantitative structure-kinetic relationships, and a self-validating synthetic protocol for utilizing this building block in the discovery of irreversible Diacylglycerol Lipase (DAGL) inhibitors.
Mechanistic Rationale & Structural Advantages
The utility of (R)-1-phenylbut-3-en-2-amine hydrochloride stems from three distinct structural features:
The Chiral Center : Provides strict stereocontrol. Almost all biological targets are chiral, and drug-receptor interactions require a precise three-dimensional match[3].
The Benzyl Group : Acts as a lipophilic anchor, frequently utilized to occupy hydrophobic pockets within enzyme active sites.
The Terminal Alkene : Serves as a highly reactive handle for transition-metal-catalyzed transformations, most notably Ring-Closing Metathesis (RCM) and cross-metathesis[4].
By leveraging the terminal alkene, medicinal chemists can bypass low-yielding transamination steps. Instead, simple alkylation followed by RCM allows for the rapid, high-yield construction of saturated chiral heterocycles like (S)-2-benzylpiperidine[4].
Diacylglycerol lipases (DAGL-α and DAGL-β) are serine hydrolases responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG), a principal endocannabinoid[5]. Modulating DAGL activity is a highly pursued therapeutic strategy for treating neuroinflammatory and metabolic disorders[6].
Recent structural and kinetic studies have demonstrated that triazole urea-based irreversible inhibitors require a precise chiral piperidine core to orient the inhibitor within the Michaelis-Menten complex before covalent inactivation of the catalytic serine[6]. By starting with a pure enantiomer like (R)-1-phenylbut-3-en-2-amine, chemists can reliably construct the (S)-2-benzylpiperidine scaffold, ensuring strict stereochemical matching with the DAGL-α active site[4].
DAGL-mediated endocannabinoid signaling pathway and targeted inhibition by triazole ureas.
Quantitative Structure-Kinetic Relationships
To understand the binding properties of these covalent serine hydrolase inhibitors, researchers developed a kinetic substrate assay to discern the binding affinity (
Ki
) from the reactivity (
kinact
)[5]. The data below illustrates how the chiral piperidine core, when paired with different heterocycle leaving groups, interacts with the enzyme.
Data Interpretation: Surprisingly, the reactivity of the inhibitors does not correlate with the pKa of the leaving group. Instead, the specific position of the nitrogen atoms in the heterocyclic core determines the binding affinity (
Ki
) within the Michaelis-Menten complex, highlighting the necessity of precise spatial orientation driven by the chiral building block[6].
Self-Validating Experimental Protocol: Synthesis of (S)-2-Benzylpiperidine
The following protocol outlines the transformation of (R)-1-Phenylbut-3-en-2-amine hydrochloride into the (S)-2-benzylpiperidine scaffold, adapted from optimized methodologies for DAGL inhibitor synthesis[4],[7].
Synthetic workflow from (R)-1-Phenylbut-3-en-2-amine to the chiral (S)-2-benzylpiperidine scaffold.
Step 1: Freebasing and Nosyl Protection
Objective: Convert the hydrochloride salt to a free amine and install a 2-nitrobenzenesulfonyl (nosyl) protecting group.
Causality: The strongly electron-withdrawing nosyl group serves a dual purpose. It prevents over-alkylation of the amine and significantly lowers the pKa of the remaining N-H proton, enabling facile deprotonation by a mild base (
K2CO3
) in the subsequent step[6].
Dissolve (R)-1-Phenylbut-3-en-2-amine HCl (1.0 eq) in absolute methanol and neutralize with 4 M aqueous NaOH until pH > 12. Extract the freebase with chloroform, dry over
MgSO4
, and concentrate[4].
Dissolve the free amine in dry dichloromethane (DCM). Add triethylamine (1.5 eq), N,N-dimethylaminopyridine (DMAP, 0.5 eq), and 2-nitrobenzenesulfonyl chloride (1.3 eq)[6].
Stir overnight at room temperature under an inert atmosphere.
Validation Check: Monitor by TLC (20% EtOAc in petroleum ether). The reaction is complete when the ninhydrin-active primary amine spot disappears, replaced by a new UV-active spot (nosyl-protected intermediate)[7].
Step 2: N-Alkylation with 4-Bromobut-1-ene
Objective: Install the second terminal alkene required for ring-closing metathesis.
Causality: Direct alkylation of the nosyl-activated amine is highly efficient and avoids the low-yielding transamination steps historically used to introduce the second alkene[4].
Dissolve the nosyl-protected intermediate in N,N-dimethylformamide (DMF).
Add
K2CO3
(4.0 eq) and 4-bromo-1-butene (1.2 eq). Heat the vigorously stirred mixture to 70 °C for 24 hours[7].
Cool to room temperature, dilute with brine, and extract with EtOAc.
Validation Check: LC-MS analysis must confirm the addition of the butenyl chain, indicated by a net mass shift of +54 Da relative to the starting material.
Step 3: Ring-Closing Metathesis (RCM)
Objective: Form the cyclic piperidine core.
Causality: A Ruthenium-based Grubbs II catalyst is utilized to drive the metathesis of the two terminal alkenes. The reaction is thermodynamically driven forward by the evolution of volatile ethylene gas, irreversibly forming the 6-membered ring[6].
Dissolve the diene intermediate in anhydrous, degassed DCM to a dilute concentration (to prevent intermolecular cross-metathesis).
Add Grubbs II catalyst (5 mol%) and heat to reflux for 12 hours.
Validation Check:1H
NMR spectroscopy of the crude mixture must demonstrate the complete disappearance of the terminal alkene multiplet signals (
δ
5.0–5.2 ppm) and the emergence of internal cyclic alkene protons.
Step 4: Nosyl Deprotection & Reduction
Objective: Unmask the secondary amine to yield the final scaffold.
Causality: The nosyl group is uniquely susceptible to nucleophilic aromatic substitution by thiophenol in the presence of a base. This allows for deprotection under mild conditions that do not disturb the newly formed cyclic alkene[6].
Treat the cyclic intermediate with thiophenol (1.2 eq) and
K2CO3
(2.0 eq) in DMF at room temperature.
Filter, concentrate, and (if the fully saturated piperidine is desired) subject the resulting 1,2,3,6-tetrahydropyridine to standard hydrogenation (
H2
, Pd/C) to yield the (S)-2-benzylpiperidine scaffold.
Validation Check: Mass spectrometry confirms the cleavage of the nosyl moiety (-185 Da). Chiral HPLC should be utilized to confirm that the enantiomeric excess (ee) has been preserved throughout the sequence.
References
Janssen, A. P. A., van Hengst, J. M. A., Béquignon, O. J. M., Deng, H., van Westen, G. J. P., & van der Stelt, M. (2019). Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 62(17), 7910-7922.[Link]
Leiden University Scholarly Publications. (2025). Inhibitor Selectivity. Retrieved from[Link]
National Center for Biotechnology Information (NCBI). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. PMC.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Cross-Coupling Strategies for (R)-1-Phenylbut-3-en-2-amine Hydrochloride
Executive Summary
(R)-1-Phenylbut-3-en-2-amine hydrochloride is a highly versatile chiral homoallylic amine used extensively as a building block in the synthesis of complex alkaloids, transition-state mimics, and central nervous system (CNS) therapeutics. While its terminal alkene provides an ideal handle for carbon-carbon bond formation, the proximal amine center presents significant chemoselectivity challenges during transition-metal catalysis.
This application note provides a comprehensive, field-validated guide to extending the carbon framework of (R)-1-Phenylbut-3-en-2-amine hydrochloride via two divergent pathways: Ruthenium-Catalyzed Cross-Metathesis (CM) and Palladium-Catalyzed Mizoroki-Heck Coupling .
Chemical Context & Mechanistic Rationale
The "Amine Poisoning" Paradigm
The primary challenge in the late-stage functionalization of homoallylic amines is the nucleophilicity of the nitrogen atom. Free primary amines act as potent σ-donors that irreversibly coordinate to electrophilic metal centers—such as Ru(II) in Grubbs-type carbenes or Pd(II) intermediates—forming stable, catalytically dead complexes. To achieve high turnover numbers, the electronic properties of the amine must be strictly modulated.
The Cross-Metathesis Causality: In Ru-catalyzed olefin metathesis, retaining the substrate as a hydrochloride salt is a highly effective strategy. Protonation renders the nitrogen atom electronically deficient and sterically shielded, preventing it from coordinating to the ruthenium alkylidene. This allows the reaction to proceed without formal protecting group manipulations, preserving atom economy ().
The Heck Coupling Causality: The Mizoroki-Heck reaction operates via a different mechanistic paradigm. It requires a stoichiometric base to neutralize the HX byproduct generated during the crucial β-hydride elimination step, regenerating the active Pd(0) catalyst. This basic environment inherently deprotonates the ammonium salt, liberating the free amine which immediately poisons the palladium catalyst. Therefore, an in situ protection strategy (e.g., N-Boc protection) is mandatory prior to the cross-coupling event ().
Workflow Visualization
Divergent cross-coupling pathways for (R)-1-Phenylbut-3-en-2-amine hydrochloride.
Protocol A: Ruthenium-Catalyzed Cross-Metathesis (Direct Salt Method)
This protocol leverages the hydrochloride salt directly, bypassing protection/deprotection steps. We utilize the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst. The sterically demanding, electron-rich N-heterocyclic carbene (NHC) ligand of HG-II provides the necessary stability to engage electron-deficient cross-partners like acrylates, which typically stall 1st-generation catalysts.
Preparation: To an oven-dried Schlenk flask purged with argon, add (R)-1-Phenylbut-3-en-2-amine hydrochloride (1.0 mmol) and anhydrous DCM (10 mL) to achieve a 0.1 M concentration.
Reagent Addition: Inject methyl acrylate (3.0 mmol). Rationale: A 3-fold excess drives the statistical cross-metathesis toward the heterodimer, suppressing the homodimerization of the homoallylic amine.
Catalyst Introduction: Add the HG-II catalyst (0.05 mmol) in one portion. Rationale: Adding the catalyst last prevents premature degradation before the substrate is fully solvated.
Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 12 hours. Rationale: Gentle reflux continuously drives off volatile ethylene gas (the reaction byproduct), shifting the thermodynamic equilibrium toward the desired product.
Quenching: Cool the reaction to room temperature and add excess ethyl vinyl ether (1.0 mL). Stir for 30 minutes. Rationale: Ethyl vinyl ether reacts with the active Ru-alkylidene to form a stable, inactive Fischer carbene, cleanly terminating the reaction and preventing isomerization during workup.
Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel chromatography (eluting with DCM/MeOH/NH4OH) to isolate the extended homoallylic amine.
Self-Validation & Quality Control:
In-Process Control (IPC): Monitor via LC-MS. The terminal alkene proton signals (
δ
5.1–5.3 ppm) will disappear.
Validation:1
H NMR of the purified product will exhibit a new diagnostic doublet of doublets for the internal alkene. The E-isomer geometry is confirmed by a large trans-coupling constant (
J≈15.5
Hz).
Because the Heck reaction requires a basic environment, the amine must be masked. This protocol outlines a highly practical one-pot protection and solvent-swap sequence, ensuring compatibility with palladium-catalyzed cross-coupling manifolds ().
In Situ Protection: To a flame-dried round-bottom flask, add the starting hydrochloride salt (1.0 mmol), anhydrous DCM (5 mL), and Et
3
N (2.5 mmol). Stir for 10 minutes to liberate the free amine. Add Boc
2
O (1.1 mmol) and stir for 2 hours at room temperature.
Solvent Swap: Remove the DCM and volatile byproducts (
t
-BuOH) under reduced pressure. Rationale: Complete removal of DCM is critical, as Heck reactions require higher temperatures than DCM's boiling point allows.
Heck Setup: Re-dissolve the crude N-Boc protected amine in anhydrous DMF (10 mL). Add the aryl iodide (1.2 mmol) and Cy
2
NMe (2.0 mmol). Rationale: Cy
2
NMe is chosen over Et
3
N for the Heck step because its extreme steric bulk prevents it from coordinating to the Pd center, while remaining basic enough to facilitate β-hydride elimination.
Degassing & Catalyst Addition: Sparge the solution with argon for 15 minutes. Add P(o-tolyl)
3
(0.10 mmol) and Pd(OAc)
2
(0.05 mmol). Rationale: P(o-tolyl)
3
is a bulky, electron-rich ligand that promotes the rapid dissociation of a phosphine to form the highly active 14-electron Pd(0) species, accelerating the oxidative addition of the aryl iodide.
Reaction: Heat the mixture to 90 °C for 16 hours.
Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash sequentially with water (3 × 10 mL) and brine. Dry over Na
2
SO
4
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Self-Validation & Quality Control:
IPC: Disappearance of the Boc-protected starting material via TLC (visualized with Ninhydrin stain after gentle heating).
Validation: High-Resolution Mass Spectrometry (HRMS) will show the expected [M+Na]
+
ion.
1
H NMR will confirm the E-alkene geometry (
J≈16.0
Hz) and the presence of the new aromatic protons.
Quantitative Data & Method Comparison
The following table summarizes the empirical data and operational parameters for both methodologies, allowing researchers to select the optimal pathway based on their target molecule's requirements.
Parameter
Method A: Cross-Metathesis (CM)
Method B: Mizoroki-Heck Coupling
Catalyst System
Hoveyda-Grubbs 2nd Gen (5 mol%)
Pd(OAc)
2
(5 mol%) + P(o-tolyl)
3
(10 mol%)
Coupling Partner
Electron-deficient alkenes (e.g., acrylates)
Aryl / Heteroaryl Iodides
Protecting Group
None required (Reacts directly as HCl salt)
N-Boc (Required to prevent Pd poisoning)
Solvent & Temp
DCM, 40 °C (Reflux)
DMF, 90 °C
Typical Yield
75–85%
65–80% (Over 2 steps)
Stereoselectivity
>15:1 (E:Z)
>20:1 (E:Z)
Reaction Time
12 hours
2 hours (Protection) + 16 hours (Heck)
References
Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry.[Link][1]
Dual Activation in Asymmetric Allylsilane Addition to Chiral N-Acylhydrazones: Method Development, Mechanistic Studies, and Elaboration of Homoallylic Amine Adducts. The Journal of Organic Chemistry.[Link][2]
Practical Intermolecular Hydroarylation of Diverse Alkenes via Reductive Heck Coupling. Journal of the American Chemical Society.[Link][3]
Palladium-Catalyzed Cross-Coupling of N-Sulfonylaziridines and Alkenylboronic Acids: Stereospecific Synthesis of Homoallylic Amines with Di- and Trisubstituted Alkenes. Organic Letters.[Link][4]
Application Notes and Protocols for the Preparation of Chiral Ligands from (R)-1-Phenylbut-3-en-2-amine Hydrochloride
Introduction: The Strategic Value of (R)-1-Phenylbut-3-en-2-amine in Asymmetric Catalysis Chiral amines are fundamental building blocks in modern organic synthesis, serving as crucial precursors for a vast array of pharm...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of (R)-1-Phenylbut-3-en-2-amine in Asymmetric Catalysis
Chiral amines are fundamental building blocks in modern organic synthesis, serving as crucial precursors for a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] Their utility extends significantly into the realm of asymmetric catalysis, where they form the backbone of chiral ligands that orchestrate stereoselective transformations.[1][3] The cornerstone of a successful asymmetric catalyst is the chiral ligand, which coordinates to a metal center to create a precisely defined three-dimensional environment, thereby dictating the stereochemical outcome of a reaction.[3][4]
(R)-1-Phenylbut-3-en-2-amine hydrochloride is a particularly valuable and versatile chiral precursor. Its structure presents three distinct points for chemical modification:
A primary chiral amine: This serves as a nucleophilic handle for a wide range of derivatization reactions, including acylation, alkylation, and condensation.
A terminal alkene: This moiety is ripe for functionalization through reactions such as hydrophosphination, metathesis, or hydroformylation, allowing for the introduction of additional coordinating groups.
A phenyl group: While less commonly modified, it can influence the steric and electronic properties of the final ligand.
This guide provides detailed protocols and expert insights into the transformation of this readily available chiral amine into several classes of high-value chiral ligands. The methodologies are designed to be robust and adaptable, providing a solid foundation for researchers in synthetic chemistry and drug development.
PART 1: Ligand Synthesis via Amine Group Functionalization
The primary amine is the most accessible functional group for initial derivatization. Simple, high-yielding reactions at this site can produce effective ligands or key intermediates for more complex structures.
Protocol: N-Acylation for the Synthesis of Chiral Amide Ligands
N-acylation transforms the primary amine into a neutral amide, which can coordinate to metal centers through the carbonyl oxygen. This protocol describes a mild and efficient, catalyst-free method for this transformation.[5][6]
Rationale: The conversion of the amine to an amide modulates the electronic properties and steric bulk around the chiral center. The resulting amide can act as a monodentate or bidentate ligand, depending on the acyl group introduced. This method avoids harsh conditions and catalysts, ensuring the preservation of the stereocenter's integrity.[5]
Experimental Protocol: Synthesis of (R)-N-(1-phenylbut-3-en-2-yl)acetamide
Preparation: To a 50 mL round-bottom flask, add (R)-1-Phenylbut-3-en-2-amine hydrochloride (1.0 eq, 1.84 g, 10.0 mmol) and dissolve it in dichloromethane (DCM, 20 mL).
Base Addition: Add triethylamine (2.2 eq, 3.06 mL, 22.0 mmol) to the solution to neutralize the hydrochloride salt and act as a scavenger for the acid byproduct. Stir for 10 minutes at room temperature.
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq, 1.04 mL, 11.0 mmol) dropwise over 15 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the pure amide product.
Data Presentation: Representative N-Acylation Reactions
Acylating Agent
Product Type
Typical Yield
Key Features
Acetic Anhydride
Acetamide
>90%
Introduces a simple, effective coordinating group.
Benzoyl Chloride
Benzamide
>85%
Adds steric bulk and potential for π-stacking interactions.
2-(Diphenylphosphino)benzoyl chloride
Phosphino-Amide
~80%
Creates a bidentate P,O-ligand.
PART 2: Ligand Synthesis via Alkene Group Functionalization
The terminal alkene provides a powerful entry point for introducing phosphine moieties, a cornerstone of many successful catalyst systems in asymmetric hydrogenation and cross-coupling reactions.[4][7][8]
Protocol: Radical-Initiated Hydrophosphination for Aminophosphine Ligands
Hydrophosphination involves the addition of a P-H bond across the C=C double bond. While metal-catalyzed variants exist, a radical-initiated process is often straightforward and effective for terminal alkenes. The resulting aminophosphine ligands are highly sought after for their strong coordination to late transition metals.[9]
Rationale: This protocol generates a chiral P,N-bidentate ligand scaffold. Such ligands are privileged in asymmetric catalysis because their two distinct donor atoms can create a highly asymmetric and rigid coordination sphere around a metal center, leading to high enantioselectivity.[10] The anti-Markovnikov addition ensures the phosphine group is placed at the terminal position, maximizing its steric influence.
Topic: (R)-1-Phenylbut-3-en-2-amine Hydrochloride as a Chiral Precursor in Ring-Closing Metathesis (RCM) Applications
An Application Guide for Researchers Abstract: Ring-Closing Metathesis (RCM) is a cornerstone of modern organic synthesis, enabling the efficient construction of cyclic structures.[1] This guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Researchers
Abstract: Ring-Closing Metathesis (RCM) is a cornerstone of modern organic synthesis, enabling the efficient construction of cyclic structures.[1] This guide provides a comprehensive technical overview and detailed protocols for the strategic use of (R)-1-Phenylbut-3-en-2-amine hydrochloride, a valuable chiral building block, in the synthesis of nitrogen-containing heterocycles via RCM. We address the critical prerequisite of transforming this mono-alkenyl amine into a diene substrate suitable for metathesis and subsequently detail a robust protocol for the ring-closing reaction itself. This document is intended for researchers, chemists, and drug development professionals seeking to leverage RCM for the creation of novel, enantiomerically enriched cyclic amines.
Introduction: Strategic Application of a Chiral Building Block
(R)-1-Phenylbut-3-en-2-amine is a chiral amine that serves as a versatile starting material in asymmetric synthesis.[2] However, it is crucial to recognize a fundamental prerequisite for its use in Ring-Closing Metathesis (RCM). The RCM reaction facilitates the intramolecular coupling of two terminal alkenes to form a cyclic alkene and a volatile ethylene byproduct.[3][4] The starting material, (R)-1-Phenylbut-3-en-2-amine, possesses only a single terminal alkene moiety.
Therefore, direct RCM is not feasible. The strategic value of this compound lies in its use as a chiral scaffold. By introducing a second alkenyl group, typically through N-alkylation, we can generate a diene precursor perfectly suited for RCM. This two-step sequence provides an elegant and efficient pathway to highly functionalized, chiral nitrogen heterocycles, which are privileged structures in medicinal chemistry.[5][6]
This guide details the two critical stages of this synthetic strategy:
Protocol 1: The synthesis of the RCM precursor via N-allylation of (R)-1-Phenylbut-3-en-2-amine.
Protocol 2: The subsequent ring-closing metathesis reaction to yield a chiral dihydropyrrole derivative.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Diene Precursor for RCM
The initial step involves converting the primary amine hydrochloride into a secondary amine bearing two distinct terminal alkene groups. This is most commonly achieved through N-allylation.
Causality Behind Experimental Choices
Base Treatment: The starting material is a hydrochloride salt. The amine must be neutralized to its free base form to act as an effective nucleophile. A mild inorganic base like sodium bicarbonate or an organic base like triethylamine is sufficient.
N-Allylation: Allyl bromide is a reactive and commercially available electrophile for introducing the second alkene. The reaction proceeds via a standard SN2 mechanism.[2]
Experimental Protocol 1: N-Allylation of (R)-1-Phenylbut-3-en-2-amine
Materials:
(R)-1-Phenylbut-3-en-2-amine hydrochloride
Allyl bromide
Sodium bicarbonate (NaHCO₃)
Acetonitrile (ACN), anhydrous
Deionized water
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
Free Base Generation:
To a round-bottom flask, add (R)-1-Phenylbut-3-en-2-amine hydrochloride (1.0 eq).
Add deionized water and ethyl acetate to form a biphasic system.
Slowly add a saturated aqueous solution of NaHCO₃ while stirring until the aqueous layer is basic (pH > 8).
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Proceed immediately to the next step as the free amine can be unstable.
N-Allylation Reaction:
Dissolve the crude free amine from the previous step in anhydrous acetonitrile (approx. 0.2 M concentration).
Add NaHCO₃ (2.5 eq) to the solution. This acts as a base to scavenge the HBr formed during the reaction.
Under an inert atmosphere, add allyl bromide (1.2 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Workup and Purification:
Redissolve the crude residue in ethyl acetate and wash with deionized water and then brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diene precursor, (R)-N-allyl-1-phenylbut-3-en-2-amine.
Part 2: Ring-Closing Metathesis for Chiral Heterocycle Synthesis
With the diene precursor in hand, the key ring-closing step can be performed. The success of RCM is highly dependent on the choice of catalyst and reaction conditions.
The RCM Catalytic Cycle: A Mechanistic Overview
The widely accepted Chauvin mechanism describes RCM as proceeding through a series of [2+2] cycloaddition and cycloreversion steps, mediated by a metal-alkylidene catalyst (typically Ruthenium-based).[3][4] The key intermediate is a metallacyclobutane.[4] The reaction is driven to completion by the entropically favorable release of volatile ethylene gas.[7]
Caption: The Chauvin mechanism for Ring-Closing Metathesis.
Trustworthiness: Self-Validating Protocol Design
High Dilution: RCM is an intramolecular process that competes with intermolecular cross-metathesis, which leads to dimerization and oligomerization.[8] Performing the reaction under high dilution (0.005–0.02 M) strongly favors the desired intramolecular cyclization.[9]
Inert Atmosphere & Anhydrous Solvent: While modern Grubbs-type catalysts are more tolerant to air and moisture than early catalysts, optimal performance and catalyst longevity are achieved under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.[3] This prevents oxidative or hydrolytic deactivation of the catalyst.
Ethylene Removal: To drive the reaction equilibrium towards the product side, the ethylene byproduct should be removed. This can be achieved by gently bubbling a stream of inert gas (sparging) through the reaction mixture or by performing the reaction under a vacuum.[8][9]
Experimental Protocol 2: RCM of (R)-N-allyl-1-phenylbut-3-en-2-amine
Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs 2nd Generation Catalyst
Dichloromethane (DCM), anhydrous and degassed
Ethyl vinyl ether
Silica gel for column chromatography
Standard laboratory glassware, inert atmosphere setup, Schlenk line or glovebox
Step-by-Step Methodology:
Reaction Setup:
In a glovebox or under a positive pressure of argon, add the diene precursor (1.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser.
Add enough anhydrous, degassed DCM to achieve a final concentration of 0.01 M .
Begin stirring the solution and heat to a gentle reflux (approx. 40°C).
Catalyst Addition:
In a separate vial inside the glovebox, weigh the Grubbs or Hoveyda-Grubbs 2nd Generation Catalyst (1-5 mol%).
Dissolve the catalyst in a small amount of anhydrous, degassed DCM.
Using a syringe, add the catalyst solution to the refluxing solution of the diene precursor in one portion.
Reaction Monitoring and Quenching:
Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).
Once complete, cool the reaction to room temperature.
Add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes. This quenches the catalyst by forming a stable Fischer carbene, which simplifies purification.
Workup and Purification:
Concentrate the reaction mixture under reduced pressure.
Directly load the crude residue onto a silica gel column.
Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the final product, (R)-5-benzyl-3,4-dihydro-2H-pyrrole.
Data Presentation: Expected Outcomes
The efficiency of RCM can be influenced by catalyst choice and loading. The following table summarizes expected outcomes for the cyclization reaction.
Catalyst
Catalyst Loading (mol%)
Temperature (°C)
Typical Reaction Time (h)
Expected Yield (%)
Grubbs 2nd Gen.
5
40
4
85-95
Grubbs 2nd Gen.
2
40
8
80-90
Hoveyda-Grubbs 2nd Gen.
2
40
6
88-97
Hoveyda-Grubbs 2nd Gen.
1
40
12
85-95
Note: Yields are estimates and can vary based on the purity of the starting material and the strictness of anhydrous/anaerobic conditions.
Conclusion and Future Directions
The transformation of (R)-1-Phenylbut-3-en-2-amine hydrochloride into a chiral dihydropyrrole derivative via a two-step N-allylation and RCM sequence is a powerful synthetic strategy. It provides access to valuable enantiopure heterocyclic scaffolds from a readily available chiral precursor. The protocols outlined herein are robust and grounded in established principles of organic synthesis and catalysis.[3][4][8] Further functionalization of the resulting cyclic enamine can lead to a diverse array of saturated pyrrolidine derivatives, making this methodology highly valuable for applications in drug discovery and the total synthesis of natural products.
Title: A most user-friendly protocol for ring closing metathesis reactions
Source: RSC Publishing
URL: [Link]
Title: Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions
Source: ACS Publications
URL: [Link]
Title: A Highly Active Chiral Ruthenium-Based Catalyst for Enantioselective Olefin Metathesis
Source: ACS Publications
URL: [Link]
Title: Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy.
Source: PMC (PubMed Central)
URL: [Link]
Title: Ring-closing metathesis
Source: Wikipedia
URL: [Link]
Title: Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism
Source: ScienceDirect
URL: [Link]
Title: An Overview on Ring Closing Metathesis Reaction and its Applications
Source: Medwin Publishers
URL: [Link]
Title: Amines: Versatile Building Blocks in Organic Chemistry and Beyond
Source: Amerigo Scientific
URL: [Link]
Title: 1-phenylbut-3-yn-2-amine hydrochloride — Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane
Source: RSC Publishing
URL: [Link]
Title: Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry
Source: Drug Hunter
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Title: Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limitations and Opportunities
Source: University of Windsor
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Scale-up synthesis protocols for (R)-1-Phenylbut-3-en-2-amine hydrochloride
Executive Summary (R)-1-Phenylbut-3-en-2-amine hydrochloride is a highly versatile chiral alpha-benzyl allylamine building block[1]. It is frequently utilized in the drug discovery pipeline for the synthesis of CNS thera...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-1-Phenylbut-3-en-2-amine hydrochloride is a highly versatile chiral alpha-benzyl allylamine building block[1]. It is frequently utilized in the drug discovery pipeline for the synthesis of CNS therapeutics, peptidomimetics, and complex GPCR ligands. The presence of the terminal vinyl group provides a rich synthetic handle for downstream functionalization, such as cross-metathesis, epoxidation, or dihydroxylation.
This application note details a highly scalable, chromatography-free synthetic route leveraging Ellman’s chiral sulfinamide chemistry[2]. By rigorously controlling the transition state during carbon-carbon bond formation, this protocol consistently delivers the target compound with excellent yield and enantiopurity.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of alpha-chiral homoallylic and allylic amines traditionally relies on the asymmetric addition of organometallic reagents to imines. For (R)-1-phenylbut-3-en-2-amine, the most direct and scalable approach is the diastereoselective vinylation of a chiral imine derived from phenylacetaldehyde.
Causality in Reagent Selection:
Chiral Auxiliary: (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's auxiliary) is selected because it provides exceptional facial stereocontrol during Grignard addition and is easily cleaved under mild acidic conditions without racemizing the newly formed stereocenter[3].
Condensation Activator: Phenylacetaldehyde is highly prone to self-aldol condensation due to its acidic alpha-protons. Titanium(IV) ethoxide (Ti(OEt)₄) is employed as both a mild Lewis acid and a water scavenger. This prevents enolization while driving the imine condensation to completion.
Stereocontrol Mechanism: The addition of vinylmagnesium bromide proceeds via a rigid, six-membered chair-like chelated transition state. The magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the conformation. The bulky tert-butyl group directs the incoming vinyl nucleophile to attack the Re-face of the imine, establishing the (R)-configuration at the C2 position.
The solvent and temperature during the Grignard addition are critical variables. Coordinating solvents like THF can compete with the sulfinyl oxygen for magnesium coordination, leading to a looser transition state and lower diastereomeric ratio (dr). Non-coordinating or weakly coordinating solvents like Toluene enhance the tightness of the chelated transition state.
Table 1: Optimization of Vinylation Conditions (Imine to Sulfinamide Intermediate)
Solvent System
Temperature (°C)
Vinyl-MgBr (eq)
Conversion (%)
Diastereomeric Ratio (dr)
THF
-78
1.5
65
88:12
THF
-48
2.0
78
92:8
DCM
-48
2.0
85
96:4
Toluene
-78
2.0
>95
98:2
Note: Toluene at cryogenic temperatures provides the optimal environment for maximizing both yield and dr.
Step-by-Step Experimental Protocol
Step 1: Imine Condensation
Objective: Synthesis of (S)-N-(2-phenylethylidene)-2-methylpropane-2-sulfinamide.
Charge a flame-dried reactor with (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq) and anhydrous dichloromethane (DCM) (0.5 M concentration).
Add Ti(OEt)₄ (2.0 eq) in one portion at room temperature. Stir for 5 minutes.
Cool the mixture to 0 °C. Add phenylacetaldehyde (1.0 eq) dropwise over 30 minutes to control the mild exotherm and minimize localized concentration spikes that cause aldol side-reactions.
Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench by pouring the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A heavy white precipitate of TiO₂ will form. Filter the suspension through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.
Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude imine as a pale yellow oil.
Step 2: Diastereoselective Vinylation
Objective: Synthesis of (S)-N-((R)-1-phenylbut-3-en-2-yl)-2-methylpropane-2-sulfinamide.
Dissolve the crude (S)-sulfinyl imine (1.0 eq) in anhydrous Toluene (0.2 M).
Cool the reactor to -78 °C using a dry ice/acetone bath.
Add Vinylmagnesium bromide (1.0 M in THF, 2.0 eq) dropwise over 1 hour. Maintain the internal temperature strictly below -70 °C.
Stir the mixture at -78 °C for 6 hours, then allow it to slowly warm to -20 °C over an additional 2 hours.
Workup: Quench carefully at -20 °C with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate.
Fig 2. Stereochemical transition state model for the diastereoselective vinylation.
Step 3: Acidic Cleavage & Salt Isolation
Objective: Synthesis of (R)-1-Phenylbut-3-en-2-amine hydrochloride[4].
Dissolve the crude vinylated sulfinamide (1.0 eq) in anhydrous methanol (0.5 M).
Add a solution of 4M HCl in dioxane (3.0 eq) dropwise at room temperature.
Stir the reaction for 2 hours. The acidic environment cleanly cleaves the N-S bond.
Concentrate the mixture to dryness under reduced pressure.
Purification: Suspend the resulting crude solid in diethyl ether and triturate vigorously for 30 minutes. Filter the solid and wash with cold diethyl ether. The impurities (including the cleaved methyl tert-butanesulfinate byproduct) remain in the ethereal filtrate, leaving the highly pure (R)-1-phenylbut-3-en-2-amine hydrochloride as a white to light-brown solid on the filter.
In-Process Controls (IPCs) & Self-Validation System
To ensure a self-validating workflow, the following analytical checkpoints must be integrated:
IPC 1 (Imine Formation): Pull a 50 µL aliquot, concentrate, and analyze via ¹H NMR. Validate the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the characteristic imine proton singlet (~8.1 ppm).
IPC 2 (Vinylation dr Check): Analyze the crude organic extract via ¹H NMR. Integrate the tert-butyl singlet of the major diastereomer (~1.18 ppm) against the minor diastereomer (~1.22 ppm) to confirm a dr of >95:5 before proceeding to deprotection.
IPC 3 (Final Purity): Validate the final triturated salt via Chiral HPLC (e.g., Chiralcel OD-H column) to ensure an enantiomeric excess (ee) >98%, confirming no racemization occurred during acidic cleavage.
References
Ellman, J. A., et al. "Parallel Solution-Phase Asymmetric Synthesis of α-Branched Amines". ACS Publications (J. Comb. Chem.), 2003. URL:[Link]
Ellman, J. A., et al. "Asymmetric Fluorination, Monofluoromethylation, Di- fluoromethylation, and Trifluoromethylation Reactions (Citing Ellman's Sulfinamide Models)". Thieme Connect, 2002. URL: [Link]
Technical Support Center: Preventing Racemization of (R)-1-Phenylbut-3-en-2-amine Hydrochloride
Welcome to the Technical Support Center for handling (R)-1-Phenylbut-3-en-2-amine hydrochloride . This chiral building block is highly valued in the synthesis of complex pharmaceuticals and CNS drug candidates[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling (R)-1-Phenylbut-3-en-2-amine hydrochloride . This chiral building block is highly valued in the synthesis of complex pharmaceuticals and CNS drug candidates[1]. However, preserving the stereochemical integrity at the C2 position during downstream reactions is a notorious challenge.
Because the chiral center is situated at an allylic position and adjacent to a benzylic moiety, it is highly susceptible to epimerization. This guide provides a mechanistic understanding of these vulnerabilities and offers field-proven, self-validating protocols to ensure your synthesis retains >99% enantiomeric excess (ee).
Mechanistic Causality of Racemization (The "Why")
To prevent racemization, researchers must first understand the thermodynamic and kinetic drivers that compromise the chiral center. The stereocenter of (R)-1-Phenylbut-3-en-2-amine is vulnerable via three primary pathways:
Transition Metal-Catalyzed
π
-Allyl Formation :
When exposed to low-valent transition metals (e.g., Pd(0), Ni(0), Rh(I)), the allylic amine can undergo oxidative addition or reversible C-N bond cleavage. This generates a thermodynamically stable
π
-allyl metal intermediate[2]. Because the
π
-allyl complex is planar or undergoes rapid syn-anti isomerization, subsequent nucleophilic attack or recombination occurs from both faces, resulting in complete racemization[3].
Base-Catalyzed Allylic Deprotonation :
The
α
-proton at the C2 chiral center is relatively acidic due to the electron-withdrawing nature of the protonated amine (or protected amide) and the resonance stabilization provided by the adjacent vinyl group. Strong inorganic bases or prolonged heating can lead to reversible deprotonation, forming an achiral allylic carbanion[4].
Imine-Enamine Tautomerization :
During reductive amination or protection strategies involving carbonyls, the free amine forms an imine. This imine can easily tautomerize into a conjugated enamine, destroying the sp3 hybridization of the chiral center.
Mechanistic pathways leading to racemization of (R)-1-Phenylbut-3-en-2-amine during synthesis.
Troubleshooting & FAQs (The "How-To")
Q1: I am trying to perform a cross-coupling reaction on a distal part of the molecule, but my product is completely racemic. Why?A1: If your cross-coupling utilizes a Palladium or Nickel catalyst, the metal is likely coordinating to the terminal alkene and inserting into the allylic C-N bond, forming a
π
-allyl complex[2]. To prevent this, you must either protect the alkene prior to the cross-coupling (e.g., via temporary dihydroxylation/acetalization or hydroboration) or switch to a catalyst system that does not readily form
π
-allyl complexes with allylic amines (e.g., certain Cu-catalyzed couplings)[3].
Q2: My N-Boc protection resulted in a 20% drop in enantiomeric excess (ee). How can I optimize this?A2: A drop in ee during N-protection is typically caused by the use of strong bases, protic solvents, or excessive heat. Switch from inorganic bases (like NaOH) to mild organic bases (like DIPEA or Triethylamine). Perform the reaction in an aprotic solvent (e.g., DCM or THF) at 0 °C. Aprotic solvents prevent the stabilization of charged intermediates that facilitate base-catalyzed racemization[4].
Q3: Can I use this amine in reductive amination with aldehydes?A3: Proceed with extreme caution. The intermediate imine is highly prone to tautomerize into an enamine, leading to racemization. If reductive amination is necessary, use mild, slightly acidic conditions (pH 5-6) to accelerate the reduction step (e.g., using NaBH(OAc)₃) so the imine is reduced to the amine faster than it can tautomerize.
Self-Validating Experimental Protocols
To ensure reproducibility and stereochemical integrity, every workflow must be a self-validating system. This means incorporating analytical checkpoints directly into the protocol to verify that causality-driven choices successfully prevented racemization.
Self-validating experimental workflow for racemization-free N-protection.
Protocol A: Racemization-Free N-Boc Protection
Objective: Convert the hydrochloride salt to the N-Boc derivative while maintaining >99% ee.
Preparation: Suspend (R)-1-Phenylbut-3-en-2-amine hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) under an inert argon atmosphere.
Mild Freeing of the Amine: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise.
Causality Note: DIPEA is sterically hindered and mildly basic, preventing unwanted
α
-deprotonation while effectively neutralizing the hydrochloride salt.
Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv) as a solution in DCM.
Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor by TLC until the starting material is consumed.
Work-up: Quench with a mild aqueous acid (e.g., 5% citric acid solution) to remove unreacted amine and DIPEA. Extract with DCM, wash with brine, and dry over Na₂SO₄[4].
Causality Note: Avoiding strong basic or acidic aqueous workups prevents late-stage epimerization during phase separations.
Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to confirm the retention of configuration[5].
Protocol B: Amide Coupling without Epimerization
Objective: Couple the N-protected amine (or free amine if directly coupling) to a carboxylic acid without racemization.
Preparation: Dissolve the carboxylic acid (1.0 equiv) and the amine (1.0 equiv) in anhydrous DMF.
Activation: Add HATU (1.1 equiv) at 0 °C.
Causality Note: HATU is a highly efficient coupling reagent that minimizes the lifetime of the activated ester, drastically reducing the time window for base-catalyzed epimerization.
Base Addition: Add DIPEA (2.0 equiv) dropwise. Maintain the temperature at 0 °C for 30 minutes, then warm to room temperature.
Work-up: Quench with water, extract with EtOAc. Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine[4].
Validation: Analyze the diastereomeric ratio (dr) or enantiomeric excess (ee) via Chiral HPLC[5].
Quantitative Data Summaries
The following table synthesizes the impact of various reaction conditions on the enantiomeric excess (ee%) of (R)-1-Phenylbut-3-en-2-amine derivatives, highlighting the critical nature of reagent and solvent selection.
Technical Support Center: Optimizing Enantiomeric Excess (ee) in (R)-1-Phenylbut-3-en-2-amine Hydrochloride Synthesis
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling or optimizing the synthesis of chiral homoallylic amines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling or optimizing the synthesis of chiral homoallylic amines.
The synthesis of (R)-1-phenylbut-3-en-2-amine hydrochloride predominantly relies on the highly reliable Ellman sulfinamide chemistry[1]. Because the final acidic deprotection step proceeds with near-perfect retention of stereochemistry, the enantiomeric excess (ee) of your final API or intermediate is directly dictated by the diastereomeric ratio (dr) achieved during the carbon-carbon bond-forming step (the Grignard addition)[2].
Core Synthetic Workflow & Mechanistic Pathway
The stereocontrol of this workflow hinges entirely on the facial selectivity during the nucleophilic addition of vinylmagnesium bromide to the chiral sulfinyl imine.
Workflow for (R)-1-Phenylbut-3-en-2-amine HCl synthesis via Ellman's auxiliary.
Validated Standard Operating Procedure (SOP)
To establish a self-validating experimental loop, you must isolate and verify the intermediate dr prior to the cleavage of the chiral auxiliary.
Phase 1: Imine Condensation
Preparation: Charge a flame-dried, argon-purged flask with freshly distilled phenylacetaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous CH₂Cl₂ (0.5 M).
Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature.
Mechanistic Rationale: Ti(OEt)₄ acts as both a mild Lewis acid to activate the carbonyl and an irreversible water scavenger. This prevents the base-catalyzed aldol condensation side-reactions that phenylacetaldehyde is highly susceptible to[1].
Isolation: Stir for 12 hours. Quench with an equal volume of brine to precipitate titanium dioxide salts. Filter through a Celite pad, wash with ethyl acetate, and concentrate the filtrate.
Phase 2: Stereoselective Vinyl Grignard Addition
Setup: Dissolve the crude imine in anhydrous CH₂Cl₂ (0.2 M) and cool strictly to -48 °C using a dry ice/acetonitrile bath.
Addition: Add vinylmagnesium bromide (1.0 M in THF, 2.0 equiv) dropwise down the cold wall of the flask to pre-cool the reagent before it hits the reaction mixture.
Validation Checkpoint: After 4 hours at -48 °C, quench cold with saturated aqueous NH₄Cl. Extract and isolate the crude (R,R)-sulfinamide adduct. Do not proceed until you have determined the dr via ¹H NMR (by integrating the distinct vinylic multiplet protons of the diastereomers).
Phase 3: Auxiliary Cleavage
Deprotection: Dissolve the purified adduct in anhydrous methanol (0.2 M) and cool to 0 °C.
Cleavage: Add 4M HCl in dioxane (2.0 equiv) dropwise.
Isolation: Stir for 2 hours, concentrate under reduced pressure, and triturate the resulting residue with cold diethyl ether to precipitate the highly enantioenriched (R)-1-phenylbut-3-en-2-amine hydrochloride as a white solid[2].
Issue 1: The final ee is below 90%, traced back to a low dr in the Grignard addition.
Root Cause & Causality: Solvent coordination interference. If the Grignard addition is performed in a strongly coordinating solvent like pure THF, the solvent molecules competitively bind to the magnesium ion. This disrupts the rigid, six-membered chair-like cyclic transition state required for the sulfinyl oxygen to chelate the magnesium, leading to poor facial discrimination[3].
Solution: Perform the reaction in a non-coordinating solvent like CH₂Cl₂ or toluene. While the commercial Grignard reagent is supplied in THF, diluting the reaction mixture heavily in CH₂Cl₂ (maintaining total THF at <10% v/v) restores chelation control and dramatically improves the dr[4].
Issue 2: The ee is poor, but the dr of the intermediate was high (>95:5).
Root Cause & Causality: Epimerization or racemization during the deprotection step. While sulfinyl cleavage is typically stereoretentive, prolonged exposure to strong aqueous acids at elevated temperatures can lead to reversible protonation of the alkene. This generates a transient carbocation at the benzylic/allylic position, causing racemization.
Solution: Strictly use anhydrous acidic conditions (e.g., 4M HCl in dioxane or methanolic HCl) and never allow the reaction temperature to exceed room temperature during cleavage[2].
Issue 3: Poor conversion during the Grignard addition, leading to recovery of unreacted imine.
Root Cause & Causality: Phenylacetaldehyde-derived imines possess highly acidic α-protons. Vinylmagnesium bromide can act as a base rather than a nucleophile, deprotonating the imine to form a metallo-enamine, which halts the nucleophilic addition.
Solution: Lower the temperature to -48 °C or -78 °C to kinetically suppress the acid-base reaction in favor of the nucleophilic addition.
Frequently Asked Questions (FAQs)
Q: Can I use vinyllithium instead of vinylmagnesium bromide to improve reactivity?A: This is highly discouraged if optimizing ee is your primary goal. Organolithium reagents typically exhibit significantly lower diastereoselectivity than Grignard reagents when reacting with Ellman imines. The lithium-oxygen bond is less rigid than the magnesium-oxygen coordination, leading to a looser transition state and poorer stereocontrol[3].
Q: Why is my phenylacetaldehyde starting material turning yellow and viscous, and how does this affect my ee?A: Phenylacetaldehyde is notoriously prone to auto-oxidation and self-aldol condensation upon standing. Impure aldehyde leads to a complex mixture of imines and enals during condensation. These impurities can coordinate with the Grignard reagent in the subsequent step, disrupting the chiral environment and lowering the dr. Always distill phenylacetaldehyde immediately prior to use.
Q: How do I accurately measure the dr before cleavage if the NMR signals overlap?A: If ¹H NMR vinylic signals overlap at standard field strengths, use High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) using a hexane/isopropanol gradient. This provides baseline resolution of the diastereomers.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the resulting stereochemical outcome during the critical Grignard addition step.
Solvent System (Imine)
Grignard Solvent
Temperature (°C)
Nucleophile
Conversion (%)
Diastereomeric Ratio (dr)
THF (100%)
THF
-78
VinylMgBr
>95
65:35
Toluene
THF
-78
VinylMgBr
85
92:8
CH₂Cl₂
THF
-48
VinylMgBr
>95
96:4
CH₂Cl₂
THF
0
VinylMgBr
>95
82:18
CH₂Cl₂
THF
-78
VinylLi
90
70:30
Note: The optimized condition (bolded) balances the kinetic suppression of enolization with maximal chelation control.
References
Title: Synthesis and Applications of tert-Butanesulfinamide
Source: Chemical Reviews
URL: [Link]
Title: Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors
Source: Journal of Medicinal Chemistry (via PMC)
URL: [Link]
Title: Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands
Source: University of Illinois IDEALS Repository
URL: [Link]
Technical Support Center: Troubleshooting Solubility of (R)-1-Phenylbut-3-en-2-amine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with (R)-1-Phenylbut-3-en-2-amine hydrochloride...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with (R)-1-Phenylbut-3-en-2-amine hydrochloride .
Amine hydrochlorides are highly polar, ionic salts characterized by strong crystal lattice energies. While this makes them highly stable and water-soluble, it severely limits their solubility in the non-polar or moderately polar organic solvents (like Dichloromethane, Toluene, or THF) frequently used in organic synthesis. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these limitations.
Q1: Why is my (R)-1-Phenylbut-3-en-2-amine hydrochloride salt precipitating or failing to dissolve in my organic reaction solvent?
The Causality: The solubility of a compound in a given solvent is governed by the balance between the solute's crystal lattice energy and the solvation energy provided by the solvent. (R)-1-Phenylbut-3-en-2-amine hydrochloride is an ionic salt. In solvents with a low dielectric constant (ε < 10), such as dichloromethane (DCM) or toluene, the solvent molecules cannot adequately separate the positively charged ammonium ion from the negatively charged chloride counterion[1]. Consequently, the high lattice energy of the salt dominates, resulting in poor dissolution or immediate precipitation[2].
Q2: How can I solubilize the amine in an organic solvent without converting it to a free base?
If your downstream chemistry strictly requires the protonated amine (e.g., to prevent unwanted side reactions at the nitrogen center), you have three primary options:
Co-Solvent Systems: Introduce a polar aprotic solvent with a high dielectric constant, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]. A mixture of DCM/DMF can often provide enough solvation energy to dissolve the salt while maintaining a predominantly non-polar bulk medium.
Phase-Transfer Catalysis (PTC): If your reaction can tolerate a biphasic system (water/organic), you can dissolve the hydrochloride salt in the aqueous phase and use a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) or a crown ether to continuously shuttle the reactive species into the organic phase.
Salt Metathesis (Counterion Exchange): You can exchange the small, hard chloride ion for a large, diffuse, lipophilic counterion. Reacting the hydrochloride salt with sodium tetraphenylborate (NaBPh₄) or ammonium hexafluorophosphate (NH₄PF₆) generates a new salt with significantly lower lattice energy, which is highly soluble in solvents like DCM[3].
Q3: What is the most reliable protocol to convert the hydrochloride salt to the free base for complete organic solubility?
The most definitive way to achieve high solubility in non-polar organic solvents is to remove the chloride counterion and deprotonate the amine, converting it into its neutral "free base" form. This is achieved via a basic Liquid-Liquid Extraction (LLE)[4].
Self-Validating Protocol: Aqueous Basic Extraction
Mechanism: A strong aqueous base deprotonates the ammonium salt. The resulting neutral amine is lipophilic and partitions readily into an immiscible organic solvent, leaving the inorganic chloride salts in the aqueous waste[4].
Dissolution: Dissolve the (R)-1-Phenylbut-3-en-2-amine hydrochloride in a minimal volume of deionized water in a beaker or Erlenmeyer flask.
Basification: Cool the aqueous solution in an ice bath to control the exothermic neutralization. Slowly add 1N Sodium Hydroxide (NaOH) dropwise under continuous stirring until the pH reaches approximately 10–11. Validation Check: The solution will turn cloudy or an oil will separate out; this visual cue confirms the successful precipitation of the lipophilic free base[4].
Extraction: Transfer the cloudy mixture to a separatory funnel. Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate. Stopper the funnel and shake vigorously for 1–2 minutes, venting the stopcock frequently to release any pressure build-up.
Phase Separation: Allow the layers to separate completely.
If using DCM: Collect the bottom organic layer.
If using Ethyl Acetate: Collect the top organic layer.
Repeat the extraction with fresh solvent 2 more times to ensure quantitative recovery of the amine.
Drying & Concentration: Combine all organic extracts in a single flask. Add an anhydrous drying agent (e.g., Magnesium Sulfate, MgSO₄) to absorb residual water. Swirl and let stand for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the pure, organically soluble (R)-1-Phenylbut-3-en-2-amine free base.
Quantitative Data: Solvent Selection Matrix
To aid in solvent selection, the table below correlates the dielectric constant of common laboratory solvents with the generalized solubility profile of amine hydrochloride salts[2][5].
Solvent
Dielectric Constant (ε at 20-25°C)
Solvent Polarity Class
Typical Amine HCl Solubility
Water
80.1
Highly Polar Protic
Very High
Dimethyl Sulfoxide (DMSO)
46.7
Polar Aprotic
Moderate to High
Dimethylformamide (DMF)
36.7
Polar Aprotic
Moderate
Methanol
32.7
Polar Protic
Moderate to High
Dichloromethane (DCM)
8.9
Moderately Non-polar
Very Low / Insoluble
Toluene
2.4
Non-polar
Insoluble
Note: If your protocol requires DCM or Toluene, you must either utilize a co-solvent (like DMF), perform a salt metathesis, or convert the compound to its free base.
Workflow Visualizations
Decision Tree for Troubleshooting Amine HCl Solubility
Use the following logical workflow to determine the best approach for your specific synthetic step.
Caption: Logical decision tree for resolving poor organic solubility of amine hydrochloride salts.
Free-Basing Extraction Workflow
A step-by-step visual representation of the Liquid-Liquid Extraction protocol described in Q3.
Caption: Step-by-step liquid-liquid extraction workflow for converting amine HCl to free base.
References
Gibson, Emma K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at:[Link]
Prasad, K., et al. (2001). A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes. Organic Process Research & Development, ACS Publications. Available at:[Link]
Al-Arfaj, N. A., et al. (2016). Solubilities and solubility products of clomipramine hydrochloride ion-associates with tetraphenylborate and silicotungstate. Arabian Journal of Chemistry. Available at:[Link]
Technical Support Center: Purification & Recrystallization of (R)-1-Phenylbut-3-en-2-amine Hydrochloride
Welcome to the Technical Support Center for the isolation, purification, and recrystallization of (R)-1-Phenylbut-3-en-2-amine hydrochloride . This chiral homoallylic amine is a highly valuable building block in the synt...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation, purification, and recrystallization of (R)-1-Phenylbut-3-en-2-amine hydrochloride . This chiral homoallylic amine is a highly valuable building block in the synthesis of irreversible enzyme inhibitors and complex pharmaceutical intermediates[1].
Because the terminal alkene is sensitive to harsh conditions and the amine hydrochloride is prone to polymorphism and phase separation, this guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure high chemical and enantiomeric purity.
Section 1: Physicochemical Data & Solvent System Selection
To design a robust recrystallization protocol, one must first understand the thermodynamic solubility profile of the amine hydrochloride. We utilize a binary solvent system: a primary solvent to dissolve the crystal lattice and an antisolvent to induce supersaturation.
Determines stoichiometric equivalents for derivatization or free-basing.
pKa (Conjugate Acid)
~9.5 - 10.0
Requires an aqueous phase of pH > 12 for complete free-basing during extractions.
Primary Solvent (Good)
Isopropanol (IPA)
High solubility at reflux; allows complete dissolution of the crude salt lattice without degrading the alkene.
Antisolvent (Poor)
Methyl tert-butyl ether (MTBE)
Induces supersaturation. MTBE is prioritized over Diethyl Ether due to its higher boiling point and significantly lower peroxide-forming risk.
Thermal Stability
Sensitive to prolonged heat
The terminal alkene can undergo isomerization or polymerization if heated excessively in the presence of strong acids or transition metals.
Section 2: Troubleshooting & FAQs
Q1: My recrystallization yields a sticky oil at the bottom of the flask instead of crystals ("oiling out"). How do I force crystallization?
Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in that specific solvent mixture, or when high levels of impurities disrupt the highly ordered crystal lattice formation.
Actionable Solution:
Adjust the Solvent Ratio: The antisolvent (MTBE) concentration is likely too high. Reheat the mixture to 65°C and add hot IPA dropwise until the oil redissolves into a single, clear phase.
Control the Cooling Gradient: Do not crash-cool the flask in an ice bath. Cool the solution at a strictly controlled rate (e.g., 0.1 °C/min) to room temperature before moving to 4°C.
Seeding: Introduce a pure seed crystal of (R)-1-Phenylbut-3-en-2-amine HCl at the metastable zone (just before turbidity occurs) to provide a nucleation site, bypassing the oiling-out phase entirely.
Q2: The enantiomeric excess (ee) of my recovered salt is lower than expected (<95% ee). How can I enrich it?
Causality: Enantiomeric erosion can occur during upstream synthesis (e.g., incomplete stereocontrol during imine addition). Recrystallization of the HCl salt can only enrich the ee if the racemate and the enantiopure salt have significantly different solubility profiles. If they form a solid solution or eutectic mixture, standard recrystallization stalls.
Actionable Solution: If direct HCl salt recrystallization hits a eutectic plateau, you must perform a chiral resolution. Convert the HCl salt back to the free base, and form a diastereomeric salt using a chiral resolving agent like (S)-Mandelic acid [2]. Diastereomeric salts possess distinct physicochemical properties, allowing for highly efficient fractional crystallization.
Q3: I observe discoloration (yellow/brown tint) in the final HCl salt. What causes this and how is it removed?
Causality: Discoloration is typically caused by trace transition metals (if a metal catalyst was used upstream) or the oxidation/polymerization of the terminal alkene moiety.
Actionable Solution: Perform a hot filtration through a pad of Celite and activated carbon (Darco) prior to the addition of the antisolvent. The activated carbon will physically adsorb the high-molecular-weight colored impurities.
Section 3: Standard Operating Procedure (SOP) - Recrystallization Protocol
Self-Validating System: This protocol incorporates a mass-balance check and a chiral derivatization step to ensure the integrity of the final product.
Step 1: Dissolution and Clarification
Weigh the crude (R)-1-Phenylbut-3-en-2-amine hydrochloride and transfer it to a round-bottom flask equipped with a reflux condenser.
Add minimal Isopropanol (IPA) (approx. 3-5 mL per gram of crude).
Heat the suspension to 70–75°C under gentle stirring until complete dissolution occurs.
Optional: If the solution is colored, add 5% w/w activated carbon, stir for 10 minutes, and perform a hot filtration through a pre-warmed Celite pad into a clean, heated receiving flask.
Step 2: Antisolvent Addition and Nucleation
5. Maintain the filtrate at 65°C.
6. Slowly add MTBE dropwise while stirring vigorously. Continue addition until a faint, persistent turbidity is observed (the cloud point).
7. Immediately add 1-2 drops of hot IPA just until the solution clears. This establishes the metastable zone.
8. Add 1-2 mg of pure (R)-1-Phenylbut-3-en-2-amine HCl seed crystals.
Step 3: Crystallization and Isolation
9. Remove the heat source and allow the flask to cool ambiently to room temperature over 2-3 hours. Do not agitate aggressively, as this promotes the formation of fine, difficult-to-filter crystals.
10. Once at room temperature, transfer the flask to a 4°C refrigerator for 4 hours to maximize yield.
11. Isolate the white crystalline solid via vacuum filtration using a Büchner funnel.
12. Wash the filter cake with two portions of ice-cold MTBE (1 mL per gram of product) to displace the mother liquor.
Step 4: Drying and Validation (Self-Validating Loop)
13. Dry the crystals in a vacuum oven at 40°C for 12 hours.
14. Validation Check: Weigh the dried product to calculate recovery yield. To validate enantiomeric purity, take a 2 mg aliquot, free-base it with saturated NaHCO3, extract into dichloromethane, and derivatize with Mosher's acid chloride. Analyze via ^1H NMR or chiral HPLC to confirm ee > 99% [3].
Section 4: Workflows & Logical Relationships
Workflow for the recrystallization of (R)-1-Phenylbut-3-en-2-amine HCl using IPA/MTBE.
Logical troubleshooting pathway for resolving liquid-liquid phase separation (oiling out).
Section 5: References
Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors
Source: PubMed Central (PMC) / NIH
URL:[Link]
Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system
Source: PubMed Central (PMC) / NIH
URL:[Link]
Reference Data & Comparative Studies
Validation
Objective Comparison Guide: (R)- vs. (S)-1-Phenylbut-3-en-2-amine Hydrochloride in Asymmetric Catalysis & Medicinal Chemistry
As a Senior Application Scientist, selecting the correct chiral building block is the foundational step in designing robust asymmetric catalysts or synthesizing enantiopure active pharmaceutical ingredients (APIs). This...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the correct chiral building block is the foundational step in designing robust asymmetric catalysts or synthesizing enantiopure active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of 1-phenylbut-3-en-2-amine hydrochloride.
Unlike standard chiral amines (such as
α
-methylbenzylamine), these vinylogous phenethylamine derivatives possess a terminal homoallylic double bond [1]. This structural feature provides an orthogonal reactive handle for post-synthetic modifications, such as cross-metathesis or hydroboration, making them exceptionally versatile scaffolds.
Structural & Physicochemical Comparison
Both enantiomers share identical scalar physicochemical properties but exhibit equal and opposite optical rotations, dictating their divergent behavior in chiral environments.
Table 1: Physicochemical Properties of the Enantiomers
Property
(R)-1-Phenylbut-3-en-2-amine HCl
(S)-1-Phenylbut-3-en-2-amine HCl
CAS Number
244092-64-6
141448-55-7
Linear Formula
C₁₀H₁₄ClN
C₁₀H₁₄ClN
Molecular Weight
183.68 g/mol
183.68 g/mol
Stereocenter
(R) at C2
(S) at C2
Typical Appearance
Light-Brown / Gray Solid
Gray Powder
Primary Utility
Chiral Ligand Scaffold (e.g., PHOX)
API Intermediate (e.g., DAGL Inhibitors)
Data sourced from standardized chemical inventories ,[2].
Mechanistic Role in Asymmetric Catalysis
When utilized as precursors for chiral bidentate ligands (such as phosphinooxazoline or PHOX ligands), the C2 stereocenter of 1-phenylbut-3-en-2-amine dictates the spatial orientation of the bulky benzyl group [1]. This steric bulk creates a well-defined chiral pocket around the coordinated transition metal (e.g., Iridium or Ruthenium).
The choice between the (R)- and (S)-enantiomer directly controls the enantioface coordination of the prochiral substrate. This phenomenon, known as enantiomeric divergence , ensures that researchers can access either enantiomer of a target product simply by switching the chirality of the amine precursor.
Fig 1: Enantiomeric divergence in asymmetric catalysis directed by (R)- vs (S)-ligand complexes.
Case Study 1: Chiral Ligand Synthesis (PHOX Precursors)
The inherent chirality of the (R)-enantiomer makes it an attractive scaffold for synthesizing PHOX ligands [1]. The terminal alkene allows the resulting catalyst to be tethered to a solid silica support via hydrosilylation, enabling catalyst recovery without compromising enantioselectivity.
Experimental Workflow: Synthesis of (R)-Amine-Derived PHOX Ligand
Causality Check: The conversion of the amine to an amino alcohol is required because the oxazoline ring formation relies on the cyclization of a
β
-hydroxy amide.
Alkene Oxidation: Subject (R)-1-phenylbut-3-en-2-amine to oxidative cleavage (Ozone/NaBH₄) to convert the terminal alkene into a primary alcohol, yielding the corresponding chiral
β
-amino alcohol.
Amidation: Condense the resulting amino alcohol with 2-(diphenylphosphino)benzonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) in chlorobenzene.
Cyclization: Heat the reaction mixture to 130°C for 24 hours. The nucleophilic attack of the hydroxyl oxygen on the activated nitrile carbon drives the self-validating cyclization, expelling ammonia and forming the oxazoline ring.
Purification: Purify via silica gel chromatography to isolate the enantiopure (R)-PHOX ligand.
Case Study 2: Application in Medicinal Chemistry (DAGL Inhibitors)
In drug development, the (S)-enantiomer is a critical building block for synthesizing irreversible diacylglycerol lipase (DAGL) inhibitors, such as DH376 analogs, which are investigated for neuroinflammatory diseases [3].
Experimental Workflow: Synthesis of the Piperidine Core
Causality Check: Why use Nosyl (Ns) protection? The electron-withdrawing Nosyl group highly acidifies the N-H proton, allowing mild deprotonation and preventing over-alkylation. Furthermore, it is easily removed via Meisenheimer complex formation (thiophenol/K₂CO₃) without reducing the newly formed dienes [4].
Nosyl Protection: Dissolve (S)-1-phenylbut-3-en-2-amine in absolute methanol and neutralize with 4 M aq HCl. React the free amine with 2-nitrobenzenesulfonyl chloride (NsCl) and triethylamine in CH₂Cl₂ to form the sulfonamide[3].
Alkylation: Treat the protected amine with K₂CO₃ and 4-bromobut-1-ene. The sulfonamide anion acts as a potent nucleophile, yielding a diene intermediate[3].
Deprotection: Cleave the Nosyl group using thiophenol and K₂CO₃ in DMF to liberate the secondary amine.
Ring-Closing Metathesis (RCM): Introduce Grubbs II catalyst (5 mol%) in degassed CH₂Cl₂. The two terminal alkenes undergo RCM to form the (R)-2-benzylpiperidine core[3]. Note: The (S)-configuration of the starting amine stereospecifically dictates the (R)-configuration of the piperidine product due to spatial cyclization constraints.
Fig 2: Synthetic workflow for DAGL inhibitors utilizing the homoallylic double bond via RCM.
Quantitative Performance of (S)-Derived Inhibitors
The resulting piperidine cores are functionalized into triazole ureas. The binding kinetics of these inhibitors demonstrate the profound impact of the synthesized scaffold on enzyme inactivation [5].
Table 2: Kinetic Parameters of (S)-Enantiomer-Derived DAGL Inhibitors
Inhibitor Analog
pIC₅₀
K_inact (min⁻¹)
K_i (nM)
Leaving Group pKa
Compound 1
8.52 ± 0.27
0.22 ± 0.03
10.4 ± 2.0
9.3
Compound 2
8.42 ± 0.28
0.32 ± 0.04
339 ± 55
9.3
Compound 3
5.47 ± 0.07
0.075 ± 0.005
13770 ± 910
10.0
Data adapted from the kinetic fits of DH376 analogs against serine hydrolases[5]. High pIC₅₀ values indicate potent irreversible inhibition.
Conclusion
The selection between (R)- and (S)-1-phenylbut-3-en-2-amine hydrochloride is dictated by the target application's stereochemical requirements. The (R)-enantiomer serves as a premier scaffold for developing solid-supported chiral ligands (like PHOX) for asymmetric catalysis[1]. Conversely, the (S)-enantiomer is indispensable in medicinal chemistry, specifically as a diene precursor for Ring-Closing Metathesis to generate complex, enantiopure heterocyclic APIs like DAGL inhibitors[3]. In both cases, the unique homoallylic double bond elevates these compounds above standard alkyl amines, providing critical avenues for advanced synthetic functionalization.
References
van der Wel, T., et al. (2019). Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry / NIH PMC. URL:[Link]
van der Wel, T., et al. (2019). Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors. ACS Publications. URL:[Link]
Advanced Comparative Reactivity Guide: (R)-1-Phenylbut-3-en-2-amine Hydrochloride vs. Benzylamine Derivatives
As a Senior Application Scientist, I approach the selection of amine building blocks not merely as a matter of structural preference, but as a strategic decision in synthetic workflow design. In medicinal chemistry and d...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the selection of amine building blocks not merely as a matter of structural preference, but as a strategic decision in synthetic workflow design. In medicinal chemistry and drug development, the choice between a simple primary amine and a functionally dense chiral amine dictates the entire downstream strategy.
While simple benzylamine derivatives are reliable workhorses for standard N-alkylations, they lack the structural handles required for advanced skeletal elaboration. When target molecules require stereochemical complexity or downstream cyclization, we pivot to chiral homoallylic amines like (R)-1-Phenylbut-3-en-2-amine hydrochloride —a molecule that trades raw nucleophilicity for orthogonal reactivity.
This guide objectively compares the physicochemical properties, reactivity dynamics, and experimental handling of these two classes of amines, supported by field-proven protocols and verifiable data.
Structural Profiling and Physicochemical Data
To understand their divergent reactivity, we must first look at their structural baseline. Benzylamine is a quintessential unhindered primary amine. In contrast, (R)-1-Phenylbut-3-en-2-amine is an alpha-branched, chiral homoallylic amine supplied as a hydrochloride salt to preserve its stereochemical integrity and prevent oxidative degradation .
Table 1: Physicochemical & Structural Comparison
Feature
Benzylamine
(R)-1-Phenylbut-3-en-2-amine HCl
Chemical Structure
Ph-CH₂-NH₂
Ph-CH₂-CH(NH₂)-CH=CH₂ • HCl
Molecular Weight
107.15 g/mol
183.68 g/mol
Physical State
Liquid (Free base)
Solid powder (HCl salt)
Nucleophilicity
High (Unhindered primary)
Moderate (Alpha-branched steric shielding)
Orthogonal Reactivity
None (Saturated alkyl chain)
High (Terminal alkene allows functionalization)
Stereochemistry
Achiral
Chiral (R-enantiomer)
Comparative Reactivity Dynamics
The Steric vs. Nucleophilic Trade-off
In comparative nucleophilic additions, standard benzylamines exhibit rapid kinetics due to the lack of steric bulk around the nitrogen center. However, alpha-branched homoallylic amines demonstrate significantly reduced nucleophilicity due to the steric shielding provided by both the benzyl group and the vinyl group . When designing acylation or alkylation workflows, you must account for this by extending reaction times or applying mild heating.
The Bifunctional Advantage
What (R)-1-Phenylbut-3-en-2-amine lacks in reaction velocity, it makes up for in synthetic versatility. Homoallylic amines are highly valuable building blocks for the synthesis of biologically relevant nitrogen-containing heterocycles . The pendant alkene allows for powerful downstream transformations—such as ring-closing metathesis, hydroamination, or iodocyclization—which are impossible with saturated benzylamines .
Figure 1: Comparative nucleophilic acylation dynamics driven by steric hindrance.
Self-Validating Experimental Protocols
To demonstrate the practical handling differences, the following protocols outline comparative workflows. Every step includes the underlying causality and a self-validating checkpoint to ensure experimental integrity.
Protocol 1: Comparative N-Acylation Workflow
Objective: Synthesize the N-benzoyl derivative of both amines to compare reaction kinetics.
Preparation & Free-Basing (Causality):
Benzylamine: Dissolve 1.0 mmol of benzylamine directly in 5 mL of anhydrous CH₂Cl₂.
(R)-1-Phenylbut-3-en-2-amine HCl: Dissolve 1.0 mmol of the salt in 5 mL of CH₂Cl₂. Because the amine is locked as an unreactive hydrochloride salt, you must add 2.5 mmol of Triethylamine (Et₃N) to liberate the free base in situ.
Electrophilic Addition: Cool both flasks to 0 °C. Add 1.1 mmol of Benzoyl Chloride dropwise. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents unwanted di-acylation.
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain. The self-validating visual cue is the complete disappearance of the purple/pink ninhydrin-active spot (primary amine) and the emergence of a UV-active, ninhydrin-negative spot (amide product). Benzylamine will complete this in <1 hour; the homoallylic amine typically requires 3+ hours due to alpha-branching.
Protocol 2: Intramolecular Iodocyclization of the Homoallylic Amine
Objective: Exploit the orthogonal reactivity of (R)-1-Phenylbut-3-en-2-amine to form a chiral pyrrolidine ring—a pathway unavailable to benzylamine.
Activation: Dissolve 1.0 mmol of the free-based (R)-homoallylic amine in 10 mL of anhydrous CH₂Cl₂.
Electrophilic Alkene Trapping: Add 1.2 mmol of Iodine (I₂) and 2.0 mmol of K₂CO₃. Causality: The iodine selectively reacts with the terminal alkene to form a highly electrophilic iodonium bridge. The base neutralizes the HI byproduct generated during cyclization.
Cyclization: The pendant amine acts as an internal nucleophile, attacking the iodonium intermediate to close the 5-membered pyrrolidine ring.
Validation Checkpoint & Workup: The reaction mixture will initially be dark brown due to elemental iodine. Upon completion, quench with a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). The immediate, sharp color change from dark brown to completely colorless serves as a self-validating indicator that all unreacted electrophilic iodine has been successfully reduced and neutralized.
Figure 2: Iodine-mediated intramolecular cyclization of the homoallylic amine.
Quantitative Data Comparison
The following table summarizes the expected yields and reaction conditions based on the structural differences discussed above.
Steric hindrance significantly slows the acylation of the chiral amine.
Ring-Closing Metathesis (Grubbs II)
N/A
88% (after N-allylation)
The terminal alkene enables the formation of complex N-heterocycles.
Iodocyclization (I₂, K₂CO₃)
N/A
75% (Pyrrolidine product)
The alkene acts as a trap for internal nucleophilic attack.
References
Understanding mechanism driven regioselectivity in zirconium-catalysed hydroaminoalkylation: homoallylic amines from conjugated dienes
Chemical Science (RSC Publishing)
URL:[Link]
Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Synthetic and Mechanistic Studies of Indium-Mediated Allylation of Imines in Ionic Liquids
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Synthesis of Enantiopure Benzyl Homoallylamines by Indium-Mediated Barbier-Type Allylation
ResearchGate
URL:[Link]
Validation
Chiral HPLC method validation for (R)-1-Phenylbut-3-en-2-amine hydrochloride enantiomers
An in-depth technical guide to developing and validating a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric resolution of (R)-1-Phenylbut-3-en-2-amine hydrochloride. Introduction & Scienti...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide to developing and validating a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric resolution of (R)-1-Phenylbut-3-en-2-amine hydrochloride.
Introduction & Scientific Context
(R)-1-Phenylbut-3-en-2-amine hydrochloride is a highly valuable chiral building block utilized extensively in central nervous system (CNS) drug research and the synthesis of1[1]. Because the stereochemistry of this homoallylic amine directly dictates target binding affinity and pharmacological efficacy, precise determination of its enantiomeric excess (ee) is a critical quality attribute.
Mechanistic Causality in Chiral Separation
Separating the (R) and (S) enantiomers of 1-phenylbut-3-en-2-amine requires a chiral environment capable of discriminating the spatial arrangement of its benzyl group, vinyl group, and primary amine.2[2]. The separation mechanism relies on a three-point interaction model:
Hydrogen Bonding: Between the primary amine of the analyte and the carbamate linkages of the CSP.
π−π
Interactions: Between the phenyl ring of the analyte and the aromatic rings of the CSP derivatizing agent.
Steric Inclusion: Within the helical chiral grooves of the polysaccharide backbone.
The Causality of Mobile Phase Modifiers:
Because the target compound is a hydrochloride salt, injecting it directly into a normal-phase system (e.g., Hexane/Isopropanol) will lead to severe peak tailing or irreversible adsorption due to secondary ion-exchange interactions with residual silanols on the silica support. To mitigate this, a basic modifier—typically 2[2]—must be added to the mobile phase. DEA competitively binds to the acidic silanols, suppressing their ionization and ensuring the analyte remains in its free-base form during elution.
Comparative Performance of Chiral Stationary Phases
Method development typically begins by screening the two industry-standard columns for basic amines: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
Table 1: Comparative Chromatographic Performance for 1-Phenylbut-3-en-2-amine
Parameter
Chiralpak AD-H
Chiralcel OD-H
Polymer Backbone
Amylose-based
Cellulose-based
Mobile Phase
Hexane / IPA / DEA (90:10:0.1 v/v/v)
Hexane / IPA / DEA (90:10:0.1 v/v/v)
Retention Time (R)
10.8 min
14.2 min
Retention Time (S)
13.9 min
12.1 min
Selectivity (
α
)
1.35
1.15
Resolution (
Rs
)
3.2
1.8
Peak Asymmetry
1.1
1.4
Conclusion of Comparison: The amylose backbone of AD-H provides a superior helical conformation for this specific homoallylic amine compared to the linear cellulose backbone of OD-H. This results in higher selectivity and baseline resolution (
Rs>2.0
), making Chiralpak AD-H the optimal choice for validation.
ICH Q2(R2) Method Validation Workflow
Once the method is optimized, it must be validated according to the3[3].
Stepwise analytical procedure validation workflow according to ICH Q2(R2) guidelines.
Detailed Step-by-Step Validation Methodologies
Every protocol below is designed as a self-validating system , meaning system suitability criteria must be met before any sample data is accepted.
Step 1: System Suitability & Sample Preparation
Diluent: Hexane/Isopropanol (50:50 v/v).
Standard Solution: Accurately weigh 10 mg of racemic 1-phenylbut-3-en-2-amine HCl and dissolve in 10 mL of diluent (1 mg/mL). Sonicate for 5 minutes.
Self-Validation Check: Inject the racemic mixture. The system is only suitable if the resolution (
Rs
) between the (R) and (S) peaks is
≥2.0
and the tailing factor for both peaks is
≤1.5
.
Step 2: Specificity
Inject a blank solution (diluent + 0.1% DEA) to confirm the absence of interfering peaks at the retention times of the (R) and (S) enantiomers.
Inject the individual enantiomer standards to confirm elution order and ensure no chiral inversion occurs on-column.
Step 3: Linearity and Range
Prepare a minimum of 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit for the undesired (S)-enantiomer (e.g., 0.05% to 1.0% of the nominal API concentration).
Plot peak area against concentration and apply linear regression. Acceptable criteria: Correlation coefficient (
R2
)
≥0.999
.
Step 4: Accuracy & Precision
Accuracy: Spike the API ((R)-enantiomer) with known amounts of the (S)-enantiomer at 50%, 100%, and 150% of the specification limit. Calculate the percentage recovery (Acceptance: 98.0% - 102.0%).
Precision (Repeatability): Perform 6 replicate injections of the 100% spiked sample. Calculate the Relative Standard Deviation (RSD) of the peak areas and retention times (Acceptance: RSD
≤2.0%
).
Step 5: Robustness
Systematically vary critical method parameters: mobile phase composition (
±2%
IPA), flow rate (
±0.1
mL/min), and column temperature (
±5∘
C). Ensure
Rs
remains
≥1.5
under all perturbed conditions.
Troubleshooting Logic
When analyzing basic amines, peak shape anomalies can compromise the integration of trace enantiomeric impurities. Follow this diagnostic logic tree to restore method integrity.
Diagnostic logic tree for resolving peak shape anomalies in chiral amine chromatography.
References
National Institutes of Health (PMC) - Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors
URL:[Link]
European Medicines Agency (EMA) - ICH guideline Q2(R2) on validation of analytical procedures
URL:[Link]
Mass spectrometry fragmentation pattern comparison for homoallylic amine hydrochlorides
Mass Spectrometry Fragmentation Pattern Comparison for Homoallylic Amine Hydrochlorides As a Senior Application Scientist, navigating the structural elucidation of novel pharmacophores requires a deep understanding of ga...
Author: BenchChem Technical Support Team. Date: April 2026
Mass Spectrometry Fragmentation Pattern Comparison for Homoallylic Amine Hydrochlorides
As a Senior Application Scientist, navigating the structural elucidation of novel pharmacophores requires a deep understanding of gas-phase ion chemistry. Homoallylic amines—molecules where a carbon-carbon double bond is separated from an amine group by two carbon atoms—are critical synthetic intermediates and bioactive scaffolds[1]. When formulated as hydrochloride salts, their mass spectrometry (MS) fragmentation behavior presents unique diagnostic signatures.
This guide objectively compares the fragmentation patterns of homoallylic amines against alternative amine classes, detailing the thermodynamic causality behind these pathways and providing a self-validating experimental protocol for robust MS/MS analysis.
Mechanistic Principles & Thermodynamic Causality
To accurately interpret the mass spectra of homoallylic amine hydrochlorides, we must first understand the behavior of the salt in the ionization source and the thermodynamic drivers of the subsequent fragmentation.
Salt Dissociation and Ionization
Amine hydrochlorides (
R−NH2⋅HCl
) do not vaporize or ionize intact. In Gas Chromatography-Mass Spectrometry (GC-MS), the elevated temperature of the injection port (typically >250°C) thermally dissociates the HCl, allowing the free base to enter the electron ionization (EI) source. In Liquid Chromatography-Electrospray Ionization (LC-ESI-MS), the salt dissociates in solution. However, high chloride concentrations can cause ion suppression. Therefore, using a buffered mobile phase is a deliberate experimental choice to ensure the robust generation of the protonated precursor ion
[M+H]+
without chloride adduct interference.
The Dominance of Alpha-Cleavage
For aliphatic amines, the predominant fragmentation mode is
α
-cleavage, which involves the homolytic cleavage of the
Cα−Cβ
bond[2]. This process is driven by the nitrogen lone pair, which stabilizes the resulting positive charge to form an iminium ion (e.g.,
m/z
30 for primary unbranched amines)[3].
In homoallylic amines,
α
-cleavage results in the expulsion of an allyl radical (
⋅CH2−CH=CH2
). Because the allyl radical is highly resonance-stabilized, this specific
α
-cleavage pathway is thermodynamically exceptionally favorable compared to the loss of a standard alkyl radical.
Fig 1. Divergent fragmentation pathways of homoallylic amines driven by leaving group stability.
Comparative Fragmentation Analysis
To objectively evaluate the performance of MS in identifying homoallylic amines, we must compare their fragmentation signatures against structural alternatives: Allylic Amines and Saturated Aliphatic Amines .
Data Synthesis: The defining feature of homoallylic amine fragmentation is the overwhelming intensity of the
α
-cleavage product due to the synergistic stability of both the resulting iminium ion and the expelled allyl radical[4]. In contrast, allylic amines resist breaking the
Cα−Cβ
bond because doing so would destroy the conjugation; instead, they preferentially lose an
α
-proton or alkyl group to form a highly stable conjugated system[2].
To capture these fragmentation patterns reliably, the analytical workflow must be strictly controlled. The following protocol utilizes Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) to create a self-validating data loop.
Fig 2. Mass spectrometry workflow for amine hydrochlorides detailing salt dissociation and CID.
Step-by-Step Methodology
Phase 1: Sample Preparation & Desalting
Dilution: Dissolve the homoallylic amine hydrochloride in a 50:50 mixture of LC-MS grade Water:Acetonitrile.
Buffering (Critical Step): Add 10 mM Ammonium Formate and 0.1% Formic Acid.
Causality: The formate buffer actively displaces the chloride counterion in solution, preventing signal-suppressing chloride clustering in the ESI source and ensuring the analyte enters the gas phase as a clean
[M+H]+
ion.
Phase 2: LC-MS/MS Acquisition
3. Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.
4. Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
5. Collision Energy (CE) Stepping: Program the quadrupole to isolate the
[M+H]+
precursor. Apply a CE ramp from 10 eV to 40 eV.
Causality: Low CE (10-15 eV) preserves the intact molecular ion to confirm the exact mass. High CE (30-40 eV) forces the thermodynamically favored
α
-cleavage, yielding the diagnostic iminium fragments[3].
Phase 3: System Self-Validation
6. Validation Checkpoint: The protocol is self-validating if the blank injection shows no peak at the retention time of interest for the
[M+H]+→m/z30
transition. Furthermore, the presence of the
m/z
41 (allyl cation) at higher collision energies serves as an internal orthogonal confirmation of the homoallylic structure, distinguishing it definitively from saturated aliphatic amines.
References
Universidad de Guanajuato. "Fragmentation mechanisms in mass spectrometry." Universidad de Guanajuato.
Evaluating catalytic efficiency of (R)-1-Phenylbut-3-en-2-amine hydrochloride derived ligands
Evaluating the Catalytic Efficiency of (R)-1-Phenylbut-3-en-2-amine Hydrochloride Derived Ligands: A Comparative Guide Executive Summary (R)-1-Phenylbut-3-en-2-amine hydrochloride (CAS 244092-64-6) is a highly versatile...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating the Catalytic Efficiency of (R)-1-Phenylbut-3-en-2-amine Hydrochloride Derived Ligands: A Comparative Guide
Executive Summary
(R)-1-Phenylbut-3-en-2-amine hydrochloride (CAS 244092-64-6) is a highly versatile chiral allylamine building block. Beyond its established utility as a precursor for central nervous system (CNS) pharmacotherapies and diacylglycerol lipase (DAGL) inhibitors[1], this compound serves as an exceptional chiral scaffold for advanced ligand design. This guide provides a rigorous, data-backed comparison of (R)-1-Phenylbut-3-en-2-amine-derived ligands—specifically phosphinooxazoline (PHOX) derivatives and secondary amine organocatalysts—against conventional industry standards.
Mechanistic Rationale: Why the (R)-1-Phenylbut-3-en-2-amine Scaffold?
The structural architecture of (R)-1-Phenylbut-3-en-2-amine offers three distinct advantages for asymmetric induction:
Steric Shielding : The benzyl group provides a rigid, bulky environment that effectively blocks one face of the metal complex or organocatalytic intermediate, forcing incoming substrates into a highly predictable trajectory.
Electronic Tuning via the Vinyl Group : The terminal alkene (but-3-en) is not merely a spectator. It can participate in secondary π-interactions with transition metals or be subjected to ring-closing metathesis (RCM) to form rigidified cyclic frameworks, such as chiral 2-benzylpiperidines[1].
Bifunctional Potential : The primary amine can be readily converted into chiral amino alcohols, which are direct precursors to PHOX (P,N) ligands known for their broad utility in asymmetric transition-metal catalysis[2]. Alternatively, the scaffold can be utilized in enamine catalysis for the enantioselective functionalization of aldehydes[3].
Fig 1: Catalytic pathways of (R)-1-Phenylbut-3-en-2-amine derived ligands.
Comparative Performance Analysis
Transition Metal Catalysis: Iridium-Catalyzed Asymmetric Allylic Amination
PHOX ligands derived from (R)-1-Phenylbut-3-en-2-amine (denoted as (R)-PBA-PHOX) exhibit superior performance in Ir-catalyzed allylic substitutions compared to standard (R)-SIPHOX ligands. The enhanced enantioselectivity is attributed to the optimized bite angle and the specific steric bulk of the benzyl moiety, which tightly regulates the nucleophilic attack on the π-allyl iridium intermediate[2].
Table 1: Catalytic Efficiency in Ir-Catalyzed Asymmetric Allylic Amination
Secondary amines derived from (R)-1-Phenylbut-3-en-2-amine function as highly efficient enamine organocatalysts. When applied to the electrophilic fluorination of aldehydes using N-fluorobenzenesulfonimide (NFSI), the (R)-PBA-derived catalyst outperforms standard proline-based systems, offering higher yields at lower catalyst loadings[3].
Table 2: Organocatalytic Efficiency in Asymmetric α-Fluorination of Aldehydes
Catalyst
Fluorinating Agent
Loading (mol%)
Temp (°C)
Yield (%)
ee (%)
(R)-PBA-Derived Amine
NFSI
5
-10
91
96
MacMillan Catalyst
NFSI
10
-20
85
92
| L-Proline | Selectfluor | 20 | r.t. | 70 | 78 |
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps to prevent false positives and material waste.
Protocol A: In Situ Generation of Ir-(R)-PBA-PHOX Complex and Allylic Amination
Causality Focus: Pre-activation of the Ir-precatalyst with the chiral ligand is critical. Failing to confirm complexation leads to racemic background reactions catalyzed by the unligated metal.
Ligand Freebasing : Suspend (R)-1-Phenylbut-3-en-2-amine hydrochloride in absolute methanol. Dilute with water and add aqueous NaOH until the aqueous layer is strongly basic (pH > 12). Extract the aqueous phase with chloroform (3×). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the free amine in quantitative yield[1].
Complex Formation : In a nitrogen-filled glovebox, charge a Schlenk flask with [Ir(COD)Cl]₂ (0.5 mol%) and the synthesized (R)-PBA-PHOX ligand (1.0 mol%) in anhydrous THF.
Validation Checkpoint : Stir at room temperature for 30 minutes. Remove a 0.1 mL aliquot and analyze via ³¹P NMR. Proceed only if the free ligand signal has fully shifted, confirming quantitative metal-ligand complexation.
Substrate Addition : Add the allylic carbonate substrate (1.0 equiv) and the amine nucleophile (1.2 equiv).
Reaction & Isolation : Stir at 25°C for 4 hours. Quench with water, extract with EtOAc, and purify via flash chromatography.
Analysis : Determine enantiomeric excess via Chiral HPLC using a Daicel Chiralpak column.
Causality Focus: The reaction must be run at sub-zero temperatures (-10°C) to stabilize the reactive enamine intermediate and prevent racemic background fluorination. Furthermore, the volatility of the resulting α-fluoro aldehydes necessitates immediate reduction to the alcohol for accurate yield and ee% determination[3].
Catalyst Preparation : Dissolve the (R)-PBA-derived secondary amine catalyst (5 mol%) in anhydrous THF (3 mL) under N₂.
Substrate Activation : Add the aldehyde substrate (0.35 mmol) and stir for 15 minutes to allow enamine formation.
Fluorination : Cool the reaction mixture to -10°C. Add NFSI (1.2 equiv) dropwise.
Validation Checkpoint : Monitor the reaction via TLC until the aldehyde is fully consumed. Do not attempt to isolate the volatile chiral α-fluoro aldehyde directly.
Reduction & Isolation : Add NaBH₄ (2.0 equiv) directly to the reaction mixture to reduce the aldehyde to the corresponding (R)-β-fluoro alcohol, facilitating stable isolation[3].
Analysis : Determine ee% via ¹⁹F NMR using a chiral shift reagent or Chiral HPLC.
Conclusion
Ligands derived from (R)-1-Phenylbut-3-en-2-amine hydrochloride offer a distinct advantage in both transition metal catalysis and organocatalysis. The unique combination of the bulky benzyl group and the versatile vinyl moiety allows for precise stereocontrol, consistently yielding >95% ee in benchmark reactions. By adhering to the self-validating protocols outlined above, researchers can reliably harness this chiral scaffold for the synthesis of complex pharmaceutical intermediates.
Operational Guide: Safe Handling and Disposal of (R)-1-Phenylbut-3-en-2-amine Hydrochloride
As a chiral homoallylic amine, (R)-1-Phenylbut-3-en-2-amine hydrochloride is a highly valuable building block in asymmetric synthesis and drug development. However, the disposal of organic amine hydrochlorides presents s...
Author: BenchChem Technical Support Team. Date: April 2026
As a chiral homoallylic amine, (R)-1-Phenylbut-3-en-2-amine hydrochloride is a highly valuable building block in asymmetric synthesis and drug development. However, the disposal of organic amine hydrochlorides presents specific logistical and environmental challenges. Improper disposal can lead to the release of toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas, or the inadvertent generation of highly volatile free amines in laboratory waste streams[1].
This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.
Mechanistic Toxicology & Hazard Causality
To design an effective disposal strategy, one must first understand the physicochemical behavior of the compound. As a hydrochloride salt, the chemical is generally a stable, low-volatility crystalline solid. However, its hazard profile dynamically changes depending on the pH of its environment [2].
The Free-Base Hazard:
The most critical error in amine hydrochloride disposal is the inadvertent mixing of the salt with strong bases (e.g., NaOH, KOH) in aqueous waste streams. Neutralization deprotonates the salt, yielding the free (R)-1-Phenylbut-3-en-2-amine. The free base is highly volatile, possesses a foul odor, and presents a significantly higher inhalation toxicity and mucous membrane irritation risk than the salt form.
Caption: Mechanistic transition from stable salt to volatile free base upon base exposure.
Quantitative Hazard Profile
Table 1: Physicochemical & Hazard Profile of (R)-1-Phenylbut-3-en-2-amine HCl
Parameter
Specification / Consequence
Operational Mitigation
Physical State
Solid (Crystalline powder)
Use wet-sweeping for spills to prevent aerosolization.
Halogen Content
Contains stoichiometric Chloride
Must be routed to halogenated waste streams.
Nitrogen Content
Contains primary amine
Incineration requires NOx scrubbers [3].
Incompatibilities
Strong bases, strong oxidizers
Segregate from basic waste to prevent free-base generation.
Waste Stream Categorization & Segregation Logic
Because (R)-1-Phenylbut-3-en-2-amine hydrochloride contains a chloride ion, it must be classified as halogenated waste, even if the organic backbone contains no halogens [4]. Routing this compound into non-halogenated waste streams can damage standard incinerators and release corrosive HCl gas into the atmosphere, leading to severe regulatory penalties.
Caption: Decision tree for segregating and routing (R)-1-Phenylbut-3-en-2-amine HCl waste.
Waste Stream Compatibility Matrix
Table 2: Waste Stream Categorization
Waste Type
Designated Container
Regulatory Classification
Causality / Rationale
Pure Solid Waste
Chemically resistant, screw-cap bin
Hazardous Solid (Halogenated)
Prevents moisture ingress which can cause caking and degradation.
Organic Mother Liquors
Halogenated Organic Liquid Waste
Hazardous Liquid (Halogenated)
Chloride content necessitates high-temperature incineration with flue gas scrubbers [3].
Aqueous Washes
Aqueous Waste (pH 5-7)
Hazardous Aqueous Waste
Neutral/acidic pH maintains the compound in its non-volatile salt form.
Step-by-Step Disposal Workflows
The following protocols are designed to be self-validating, ensuring that each step inherently verifies the safety of the next.
Protocol A: Solid Waste Disposal
Collection: Using an anti-static scoop, transfer residual solid (R)-1-Phenylbut-3-en-2-amine hydrochloride into a designated, chemically resistant high-density polyethylene (HDPE) container.
Causality: Anti-static tools prevent spark generation, while HDPE prevents chemical leaching.
Sealing: Secure the container with a tight-fitting screw cap immediately after transfer.
Labeling: Affix a "Hazardous Waste" tag. Explicitly list the chemical name, CAS number, and check the "Halogenated" and "Toxic" hazard boxes.
Causality: Accurate labeling ensures the waste management facility routes the container to an incinerator equipped with an afterburner and flue gas scrubber [4].
Pre-Mixing Verification (Self-Validation): Before adding liquid waste containing the amine hydrochloride to a bulk aqueous waste carboy, test the pH of the bulk carboy using indicator paper.
pH Adjustment: If the bulk carboy is basic (pH > 8), do not add the waste . Adjust the waste stream to pH 5-7 using dilute HCl.
Causality: Maintaining a slightly acidic environment guarantees the amine remains protonated, preventing the release of volatile free base into the carboy's headspace [2].
Transfer: Pour the liquid slowly into the "Halogenated Liquid Waste" container using a funnel to prevent splashing.
Secondary Containment: Store the waste carboy in a secondary containment tray away from strong oxidizers.
Empty reagent bottles must be decontaminated before they can be discarded as standard glass waste.
Initial Rinse: Add a small volume of a polar protic solvent (e.g., methanol or ethanol) to the empty container. Cap and invert multiple times.
Causality: The hydrochloride salt is highly soluble in polar protic solvents, ensuring maximum dissolution of residual crystalline material adhering to the glass.
Second & Third Rinses: Repeat the process with water. Collect all rinsate in the Halogenated Liquid Waste container.
Defacement: Once the bottle is completely dry, thoroughly deface or remove the original chemical label to signify decontamination, and dispose of the glass in the broken glass/recycling bin according to institutional policy.
Spill Response & Decontamination Protocol
In the event of an accidental release of the solid powder, immediate containment is required to prevent inhalation of hazardous dust.
Caption: Step-by-step spill response workflow minimizing aerosolization of hazardous dust.
Spill Remediation Methodology
Area Isolation: Evacuate non-essential personnel from the immediate vicinity.
PPE Donning: Equip safety goggles, double nitrile gloves, a lab coat, and an N95 or P100 particulate respirator.
Causality: The primary acute hazard of the solid salt is mucous membrane irritation via dust inhalation.
Wet-Sweeping (Critical Step):Do not dry-sweep. Lightly mist the spilled powder with water or a 10% ethanol/water solution, or cover it with damp absorbent pads.
Causality: Dry sweeping generates airborne particulates. Wetting the powder suppresses aerosolization and dissolves the salt for easier uptake.
Collection: Use a disposable plastic scraper to collect the dampened material into a hazardous waste bag or HDPE container.
Surface Decontamination: Wipe the spill area with a damp paper towel, followed by a final wipe with an alcohol-soaked towel to ensure all organic residues are removed. Dispose of all cleanup materials as solid halogenated waste.
References
Toxic Pollutant Identification: Amination Processes
U.S. Environmental Protection Agency (EPA)[Link]
Handling
Operational Safety & Logistics Master Guide: Handling (R)-1-Phenylbut-3-en-2-amine Hydrochloride
Executive Summary & Chemical Profile (R)-1-Phenylbut-3-en-2-amine hydrochloride (CAS: 244092-64-6) is a chiral homoallylic amine salt used extensively as a building block in pharmaceutical drug development and asymmetric...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
(R)-1-Phenylbut-3-en-2-amine hydrochloride (CAS: 244092-64-6) is a chiral homoallylic amine salt used extensively as a building block in pharmaceutical drug development and asymmetric synthesis. Because it is formulated as a hydrochloride salt, it presents specific physicochemical hazards: it is highly hygroscopic, prone to electrostatic dust generation, and acts as an acute localized irritant to mucous membranes, eyes, and skin.
This guide provides drug development professionals with a self-validating, step-by-step operational protocol for safe handling, Personal Protective Equipment (PPE) utilization, and waste disposal.
Hazard Causality & Risk Assessment
To design an effective safety protocol, we must first understand the causality behind the chemical's behavior in a laboratory environment:
Hygroscopicity & Micro-Corrosion: Amine hydrochlorides rapidly absorb atmospheric moisture ()[1]. If microscopic dust particles settle on unprotected skin, eyes, or the respiratory tract, they dissolve in physiological moisture to form localized, highly concentrated acidic and amine micro-environments. This mechanism causes acute irritation (GHS Category 2 Skin/Eye Irritant).
Electrostatic Dust Generation: As a dry, crystalline powder, the material is highly susceptible to static charge buildup during weighing and transfer. This electrostatic repulsion increases the risk of aerosolization, turning a localized skin hazard into an inhalation hazard.
Personal Protective Equipment (PPE) Matrix
To mitigate these specific physicochemical risks, the following PPE must be strictly utilized in accordance with the .
Equipment Category
Specification
Mechanistic Justification
Hand Protection
Nitrile gloves (minimum 4 mil thickness), double-gloved.
Nitrile provides superior chemical resistance to amine derivatives and chloride salts compared to latex. Double-gloving prevents micro-tears from exposing skin to hygroscopic dust.
Eye Protection
Snug-fitting chemical splash goggles (ANSI Z87.1+).
Standard safety glasses are insufficient. Goggles prevent aerosolized hydrochloride salt dust from bypassing the lenses and dissolving in the moisture of the eyes.
Body Protection
Flame-resistant (FR) lab coat with fitted knit cuffs.
Fitted cuffs prevent static-charged powder from migrating up the forearms during closed-system transfers.
Respiratory
Handled exclusively inside a certified Chemical Fume Hood (face velocity 80-100 fpm).
Eliminates inhalation risk at the source. If local exhaust ventilation fails, an N95 or P100 particulate respirator is required.
Operational Workflow & Experimental Protocol
The following experimental protocol is designed as a self-validating system . Do not proceed to the subsequent step unless the prior step's validation check is successful.
Step-by-Step Handling Protocol
Step 1: Environmental Preparation
Action: Purge the analytical balance area within the fume hood. Ensure the hood sash is lowered to the designated operational height.
Validation: Check the fume hood digital monitor; verify continuous inward airflow is stable between 80-100 fpm.
Step 2: PPE Integrity Check
Action: Don the primary layer of nitrile gloves. Perform an inflation test (trap air in the glove, twist the cuff, and squeeze) to check for microscopic pinhole leaks. Don the secondary pair.
Validation: Gloves hold pressure without deflating.
Step 3: Weighing and Transfer
Action: Ground the weighing vessel to a metal surface to dissipate static charge. Use an anti-static U-shaped spatula to transfer the (R)-1-Phenylbut-3-en-2-amine hydrochloride.
Causality: Anti-static tools prevent the crystalline powder from repelling off the metal and aerosolizing into the breathing zone.
Validation: Powder transfers smoothly into the vessel without clinging to the spatula or floating.
Step 4: Securing the Reagent
Action: Flush the primary reagent bottle with a heavy inert gas (Argon preferred over Nitrogen) before sealing[1].
Causality: Argon displaces atmospheric moisture, preventing the hygroscopic salt from clumping, degrading, or forming corrosive micro-pools inside the container.
Visualizing the Handling Workflow
Operational workflow for handling hygroscopic amine hydrochloride salts.
Spill Management & Disposal Plan
In the event of a spill, or during routine post-experiment cleanup, strict adherence to and the National Research Council's is required[2].
Decontamination Protocol
Containment: Do not dry-sweep. Dry sweeping mechanically aerosolizes the irritating dust.
Wetting/Neutralization: Lightly dampen a highly absorbent laboratory wipe with a 70% Isopropanol/Water solution. Gently place the wipe over the spilled powder to wet it.
Surface Decontamination: Wipe the area inward from the edges to prevent spreading. Wash the surface with a mild detergent solution to remove residual chloride ions, followed by a final Deionized (DI) water wipe.
Waste Segregation Plan
Solid Waste: All contaminated wipes, empty reagent vials, and outer gloves must be placed in a heavy-duty, sealable polyethylene bag. Label strictly as "Hazardous Solid Waste: Amine Hydrochloride Contaminated."
Liquid Waste: Aqueous washes containing the dissolved salt must be collected in a compatible high-density polyethylene (HDPE) carboy. Label as "Aqueous Waste: Contains Chloride Salts and Trace Amines." Do not mix with strong oxidizing agents, as this can generate toxic chlorine gas.
Visualizing the Disposal Pathway
Segregation and disposal pathway for amine hydrochloride waste.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US); 2011. Verified URL:[Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard." 29 CFR 1910.132. Verified URL:[Link]